GK187
Description
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F5O2/c1-21-11-8-6-10(7-9-11)4-2-3-5-12(20)13(15,16)14(17,18)19/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICDFDPOGZQTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348609 | |
| Record name | 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071001-50-7 | |
| Record name | 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of GK187: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GK187 has emerged as a highly potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA₂), an enzyme implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the experimental protocols for its characterization, and its impact on cellular signaling pathways.
Mechanism of Action: Potent and Selective Inhibition of GVIA iPLA₂
This compound, chemically known as 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one, exerts its biological effects through the direct inhibition of GVIA iPLA₂ (also known as PNPLA9). This enzyme is a key player in membrane phospholipid remodeling and the generation of lipid second messengers by catalyzing the hydrolysis of the sn-2 ester bond of phospholipids, leading to the release of a free fatty acid and a lysophospholipid.
The primary mechanism of action of this compound is its potent and selective inhibition of GVIA iPLA₂. This has been quantified using a mixed micelle-based assay, which measures the enzymatic activity in the presence of varying concentrations of the inhibitor. The potency of this compound is expressed by its XI(50) value, which is the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme by 50%. This compound is reported to be the most potent and selective GVIA iPLA₂ inhibitor, with an XI(50) value of 0.0001.[1]
Crucially, this compound demonstrates high selectivity for GVIA iPLA₂ over other major human phospholipase A₂ enzymes, including Group IVA cytosolic PLA₂ (GIVA cPLA₂) and Group V secreted PLA₂ (GV sPLA₂).[1] This selectivity is vital for its use as a specific molecular probe to investigate the distinct roles of GVIA iPLA₂ in cellular processes and for the development of targeted therapeutics.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound against various phospholipase A₂ enzymes are summarized in the table below. The data is derived from in vitro mixed micelle-based assays.
| Enzyme Target | Inhibitor | XI(50) | Percent Inhibition (at 0.091 mole fraction) | Reference |
| GVIA iPLA₂ | This compound | 0.0001 | >95% | --INVALID-LINK-- |
| GIVA cPLA₂ | This compound | No significant inhibition | <25% | --INVALID-LINK-- |
| GV sPLA₂ | This compound | No significant inhibition | <25% | --INVALID-LINK-- |
Note: XI(50) is the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme by 50%. A lower XI(50) value indicates higher potency.
Experimental Protocols
Mixed Micelle-Based Assay for GVIA iPLA₂ Inhibition
This in vitro assay is a standard method for determining the inhibitory activity of compounds against GVIA iPLA₂.
1. Preparation of Mixed Micelles:
-
A stock solution of the phospholipid substrate, such as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), is prepared.
-
A non-ionic surfactant, typically Triton X-100, is used to form mixed micelles with the phospholipid substrate.
-
The inhibitor (this compound) is incorporated into these mixed micelles at various mole fractions.
2. Enzymatic Reaction:
-
The reaction is initiated by adding the purified recombinant GVIA iPLA₂ enzyme to the mixed micelle preparation.
-
The reaction mixture is incubated at a controlled temperature (e.g., 40°C) for a specific duration.
-
The enzyme catalyzes the hydrolysis of the phospholipid substrate, releasing a free fatty acid (e.g., arachidonic acid) and a lysophospholipid.
3. Measurement of Enzyme Activity:
-
The rate of phospholipid hydrolysis is determined by quantifying the amount of radiolabeled fatty acid released from a radiolabeled phospholipid substrate over time.
-
Alternatively, a lipidomics-based approach using liquid chromatography-mass spectrometry (LC-MS) can be employed to measure the formation of the lysophospholipid and free fatty acid products.[2]
4. Determination of XI(50):
-
The enzyme activity is measured at various mole fractions of the inhibitor.
-
The percent inhibition is calculated relative to a control reaction without the inhibitor.
-
The XI(50) value is determined by plotting the percent inhibition against the mole fraction of the inhibitor and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of GVIA iPLA₂ Inhibition by this compound
Caption: Inhibition of GVIA iPLA₂ by this compound blocks the hydrolysis of membrane phospholipids.
Experimental Workflow for Characterizing this compound
Caption: A typical experimental workflow for the characterization of a selective enzyme inhibitor like this compound.
Impact on Signaling Pathways
By inhibiting GVIA iPLA₂, this compound effectively blocks the release of arachidonic acid and lysophospholipids from the cell membrane. Arachidonic acid is a crucial precursor for a wide range of bioactive lipid mediators, collectively known as eicosanoids. These include prostaglandins, leukotrienes, and thromboxanes, which are synthesized through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These molecules are potent signaling lipids involved in inflammation, immunity, neurotransmission, and other critical cellular functions.
Therefore, the mechanism of action of this compound extends to the modulation of these downstream signaling cascades. By reducing the available pool of free arachidonic acid, this compound can attenuate the production of pro-inflammatory and other signaling eicosanoids. This makes this compound a valuable tool for studying the roles of GVIA iPLA₂-derived lipid mediators in various disease models and a potential therapeutic agent for conditions where GVIA iPLA₂ activity is dysregulated.
Conclusion
This compound is a potent and highly selective inhibitor of GVIA iPLA₂. Its mechanism of action is centered on the direct blockade of the enzyme's catalytic activity, thereby preventing the hydrolysis of membrane phospholipids and the subsequent release of arachidonic acid and lysophospholipids. This targeted inhibition allows for the specific investigation of GVIA iPLA₂-mediated signaling pathways and provides a rationale for its exploration as a therapeutic agent in various pathological conditions. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important pharmacological tool.
References
- 1. New potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate-Specific Inhibition Constants for Phospholipase A2 Acting on Unique Phospholipid Substrates in Mixed Micelles and Membranes Using Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
GK187: A Potent and Selective Inhibitor of Group VIA Calcium-Independent Phospholipase A2 (iPLA2β)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
GK187, chemically identified as 1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)heptan-3-one, has emerged as a highly potent and selective inhibitor of the Group VIA calcium-independent phospholipase A2 (GVIA iPLA2 or iPLA2β). This enzyme plays a crucial role in various cellular processes, including membrane homeostasis, signal transduction, and inflammation, making it a significant target for therapeutic intervention in a range of diseases, particularly neurological disorders. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Introduction to iPLA2 and the Rationale for Selective Inhibition
The phospholipase A2 (PLA2) superfamily of enzymes catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids. These products can act as signaling molecules or be further metabolized to generate a diverse array of bioactive lipids, such as eicosanoids and platelet-activating factor. The PLA2 superfamily is broadly categorized into several families, including secreted PLA2s (sPLA2s), cytosolic Ca2+-dependent PLA2s (cPLA2s), and Ca2+-independent PLA2s (iPLA2s).
Group VIA iPLA2 (iPLA2β) is a key enzyme involved in maintaining membrane phospholipid homeostasis. However, its dysregulation has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders, inflammation, and cancer. Therefore, the development of potent and selective inhibitors for iPLA2β is of significant interest for both basic research and therapeutic applications. This compound represents a valuable chemical tool to dissect the specific roles of iPLA2β and as a lead compound for drug development.
This compound: Chemical Properties and Inhibitory Activity
This compound is a polyfluoroalkyl ketone-based inhibitor. The presence of the pentafluoroethyl group is critical for its potent inhibitory activity.
Quantitative Inhibitory Data
This compound is distinguished by its high potency and selectivity for GVIA iPLA2. Its inhibitory activity is most commonly reported as the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme activity by 50% (X_I(50)).
| Inhibitor | Target PLA2 Isoform | XI(50) | IC50 | Reference |
| This compound | GVIA iPLA2 (iPLA2β) | 0.0001 | N/A | [1] |
| This compound | GIVA cPLA2 | No significant inhibition | N/A | [1] |
| This compound | GV sPLA2 | No significant inhibition | N/A | [1] |
Mechanism of Action and Signaling Pathways
The inhibitory action of this compound is attributed to its interaction with the active site of GVIA iPLA2. The binding mode of fluoroketone inhibitors like this compound has been studied, revealing that the size and nature of the hydrophobic chain are critical for both activity and selectivity.
The inhibition of iPLA2β by this compound has significant downstream effects on cellular signaling. iPLA2β is a key enzyme in the generation of lipid second messengers, and its inhibition can modulate various signaling cascades. One of the well-documented pathways affected by iPLA2 inhibition is the p38 mitogen-activated protein kinase (MAPK) pathway.
iPLA2β and the p38 MAPK Signaling Pathway
Inhibition of iPLA2β can lead to the activation of the p38 MAPK signaling cascade. This pathway is involved in cellular responses to stress, inflammation, and apoptosis. The activation of p38 MAPK following iPLA2 inhibition can, in turn, influence the expression of downstream targets involved in cell cycle regulation and inflammatory responses.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro iPLA2 Inhibition Assay
This protocol is designed to determine the inhibitory potency of this compound against iPLA2β using a radiolabeled substrate.
Materials:
-
Recombinant human GVIA iPLA2
-
This compound
-
Radiolabeled substrate (e.g., L-α-1-palmitoyl-2-[1-14C]arachidonyl-phosphatidylcholine)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM EDTA
-
Scintillation fluid
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, add the desired concentration of this compound or vehicle control.
-
Add the recombinant iPLA2β enzyme to the tube and pre-incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quench solution (e.g., 2:1 chloroform:methanol).
-
Extract the lipids by vortexing and centrifugation.
-
Spot the organic phase onto a TLC plate and develop the plate in the solvent system to separate the phospholipid substrate from the released free fatty acid.
-
Visualize the spots (e.g., using iodine vapor) and scrape the corresponding silica gel into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the XI(50) or IC50 value.
References
GK187 Compound: A Technical Guide to its Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GK187 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (iPLA₂), an enzyme implicated in numerous physiological and pathological processes, including inflammation, cell proliferation, and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for iPLA₂ activity assays are presented, along with a proposed signaling pathway modulated by this compound, visualized using the DOT language. This document is intended to serve as a valuable resource for researchers utilizing this compound as a pharmacological tool to investigate the roles of iPLA₂ in health and disease.
Chemical Structure and Physicochemical Properties
This compound, systematically named 1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)-3-heptanone, is a fluoroketone derivative. The presence of the pentafluoroethyl ketone moiety is crucial for its inhibitory activity, while the methoxyphenyl group contributes to its binding affinity and selectivity.
| Property | Value | Reference |
| Chemical Name | 1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)-3-heptanone | |
| CAS Number | 1071001-50-7 | |
| Molecular Formula | C₁₄H₁₅F₅O₂ | |
| Molecular Weight | 310.26 g/mol | |
| SMILES | COC1=CC=C(CCCCC(=O)C(F)(F)C(F)(F)F)C=C1 | |
| InChI | InChI=1S/C14H15F5O2/c1-21-11-8-6-10(7-9-11)4-2-3-5-12(20)13(15,16)14(17,18)19/h6-9H,2-5H2,1H3 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action and Selectivity
This compound functions as a selective inhibitor of Group VIA calcium-independent phospholipase A₂ (iPLA₂). iPLA₂ enzymes catalyze the hydrolysis of the sn-2 ester bond of phospholipids, releasing a free fatty acid, such as arachidonic acid, and a lysophospholipid. These products are precursors for a variety of bioactive lipid mediators involved in signaling pathways that regulate inflammation, cell growth, and other cellular processes.
The inhibitory mechanism of fluoroketones like this compound is believed to involve the formation of a stable tetrahedral hemiacetal intermediate with the catalytic serine residue in the active site of iPLA₂. This interaction effectively blocks the enzyme's catalytic activity.
Signaling Pathway Modulation
The primary signaling pathway modulated by this compound is the iPLA₂-mediated release of arachidonic acid and subsequent eicosanoid production. By inhibiting iPLA₂, this compound reduces the availability of arachidonic acid for downstream conversion by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into prostaglandins and leukotrienes, respectively. These eicosanoids are potent inflammatory mediators.
Furthermore, studies on iPLA₂ inhibition have suggested a potential link to the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Inhibition of iPLA₂ can lead to cellular stress, which in turn may activate the p38 MAPK pathway, influencing cellular processes such as apoptosis and cell cycle arrest.
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed signaling pathway modulated by this compound.
Experimental Protocols
The following protocols are generalized for the use of this compound in cell-based and biochemical assays. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
In Vitro iPLA₂ Activity Assay (Mixed Micelle Assay)
This assay measures the enzymatic activity of iPLA₂ by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate incorporated into mixed micelles.
Materials:
-
Recombinant human iPLA₂
-
This compound (dissolved in DMSO)
-
1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine ([¹⁴C]PAPC)
-
Triton X-100
-
Assay Buffer: 100 mM HEPES (pH 7.4), 5 mM EDTA, 1 mM ATP, 1 mM DTT
-
Scintillation fluid and vials
Procedure:
-
Prepare mixed micelles by drying the desired amount of [¹⁴C]PAPC under a stream of nitrogen and then resuspending in assay buffer containing Triton X-100 by vortexing. The final concentration should be in the range of 100-200 µM PAPC and 400-800 µM Triton X-100.
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is below 1% in the assay.
-
In a microcentrifuge tube, add the following in order:
-
Assay buffer
-
This compound solution (or DMSO for control)
-
Recombinant iPLA₂ enzyme
-
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the mixed micelle substrate solution.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quench solution (e.g., 2:1:0.8 methanol:chloroform:acetic acid).
-
Extract the released [¹⁴C]arachidonic acid using a suitable organic extraction method (e.g., Dole extraction).
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percent inhibition of iPLA₂ activity for each this compound concentration and determine the IC₅₀ value.
Caption: Workflow for in vitro iPLA₂ activity assay.
Cellular Arachidonic Acid Release Assay
This assay measures the effect of this compound on arachidonic acid release from cultured cells.
Materials:
-
Cultured cells of interest (e.g., macrophages, endothelial cells)
-
[³H]Arachidonic Acid
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Stimulating agent (e.g., calcium ionophore A23187, lipopolysaccharide)
-
Scintillation fluid and vials
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Label the cells by incubating them with [³H]arachidonic acid in serum-free medium for 18-24 hours.
-
Wash the cells thoroughly with fresh medium to remove unincorporated [³H]arachidonic acid.
-
Pre-treat the cells with various concentrations of this compound (or DMSO for control) in fresh medium for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a defined period (e.g., 30 minutes to a few hours).
-
Collect the cell culture supernatant.
-
Quantify the radioactivity in the supernatant using a scintillation counter.
-
The amount of radioactivity in the supernatant corresponds to the amount of released [³H]arachidonic acid.
-
Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity (supernatant + cell lysate).
Potential Applications
Given its selective inhibition of iPLA₂, this compound is a valuable tool for investigating the role of this enzyme in various biological contexts:
-
Inflammation Research: To study the contribution of iPLA₂ to inflammatory responses in various cell types and animal models of inflammatory diseases.
-
Cardiovascular Research: To explore the involvement of iPLA₂ in cardiovascular pathologies such as ischemia-reperfusion injury and atherosclerosis.
-
Neuroscience Research: To investigate the role of iPLA₂ in neuronal signaling, neuroinflammation, and neurodegenerative diseases.
-
Cancer Biology: To examine the contribution of iPLA₂ to cancer cell proliferation, survival, and metastasis.
Conclusion
This compound is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A₂. Its well-defined chemical structure and mechanism of action make it an indispensable tool for researchers studying the diverse roles of iPLA₂ in cellular physiology and pathology. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for the effective use of this compound in a research setting. Further studies are warranted to fully elucidate the complete selectivity profile and the downstream signaling consequences of this compound in various biological systems.
The Discovery and Development of GK187: A Potent and Selective GVIA iPLA₂ Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and biochemical characterization of GK187 (1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)-3-heptanone), a novel polyfluoroalkyl ketone. This compound has been identified as the most potent and selective inhibitor of Group VIA calcium-independent phospholipase A₂ (GVIA iPLA₂) reported to date.[1] This guide details the quantitative inhibitory data, the experimental protocols used for its characterization, and the relevant biochemical pathways, serving as a critical resource for scientists investigating lipid signaling and developing therapeutics targeting neurological and inflammatory disorders.
Introduction: The Role of GVIA iPLA₂ in Pathology
Group VIA calcium-independent phospholipase A₂ (GVIA iPLA₂), also known as PNPLA9, is a key enzyme in cellular lipid metabolism, responsible for hydrolyzing the sn-2 fatty acyl chain of glycerophospholipids to release free fatty acids and lysophospholipids.[2] Unlike other PLA₂ isoforms, its activity is independent of calcium concentration. GVIA iPLA₂ plays a crucial role in membrane phospholipid remodeling and maintaining membrane homeostasis.[2][3]
Emerging evidence implicates GVIA iPLA₂ in the pathophysiology of various diseases. Its activity is linked to inflammatory processes and the progression of neurological disorders, making it an important pharmaceutical target.[1] The development of potent and selective inhibitors is therefore critical to probe the specific functions of GVIA iPLA₂ and to explore its potential as a therapeutic target.
Discovery and Synthesis of this compound
This compound was developed as part of a study aimed at enhancing the potency of previously reported GVIA iPLA₂ inhibitors.[1] The lead compound, FKGK11, a phenyl-containing polyfluoroalkyl ketone, was systematically modified. Researchers explored the introduction of various substituents on the phenyl ring, leading to the synthesis of 1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)heptan-3-one (this compound). This modification resulted in a significant increase in inhibitory potency and selectivity.[1]
The synthesis of this compound and related compounds is achieved through a multi-step process, outlined below.
Caption: Chemical synthesis workflow for this compound.
Biochemical Characterization and Potency
This compound was characterized as a highly potent inhibitor of GVIA iPLA₂. Its inhibitory activity was quantified using a mixed micelle-based assay, which measures the release of a radiolabeled fatty acid from a phospholipid substrate. The key metric for potency is the XI(50) value, representing the mole fraction of the inhibitor in the total substrate interface required to inhibit enzyme activity by 50%.
Quantitative Inhibitor Data
The inhibitory potency and selectivity of this compound were compared against its lead compound and other major PLA₂ isoforms. The data clearly demonstrates its superior profile.
| Compound | Target Enzyme | % Inhibition (at 0.091 mol fraction) | XI(50) (mol fraction) |
| This compound | GVIA iPLA₂ | 99.8% | 0.0001 ± 0.0000 |
| This compound | GIVA cPLA₂ | < 25% (No Detectable Inhibition) | Not Determined |
| This compound | GV sPLA₂ | 32.8% | Not Determined |
| Lead Compound (FKGK11) | GVIA iPLA₂ | 99.9% | 0.0002 ± 0.0000 |
Data sourced from Magrioti et al., Bioorg. Med. Chem. 21(18), 5823-5829 (2013).
Mechanism of Action: The GVIA iPLA₂ Signaling Pathway
This compound exerts its effect by directly inhibiting the enzymatic activity of GVIA iPLA₂. This enzyme is a central node in a complex signaling network. By hydrolyzing phospholipids, GVIA iPLA₂ generates two key classes of signaling molecules: free fatty acids (like arachidonic acid) and lysophospholipids (like lysophosphatidylcholine). These products can be further metabolized into a cascade of bioactive lipids, including eicosanoids and lysophosphatidic acid (LPA), which regulate numerous downstream cellular processes such as cell growth, apoptosis, and inflammation.[4][5] Inhibition of GVIA iPLA₂ by this compound effectively blocks the production of these downstream mediators.
Caption: GVIA iPLA₂ signaling pathway and point of inhibition by this compound.
Experimental Protocols
The following protocols are based on the standard methodologies used for the characterization of GVIA iPLA₂ inhibitors.
General Synthesis of Polyfluoroalkyl Ketones
-
Olefination: An appropriate aromatic aldehyde is reacted with triethyl-4-phosphonocrotonate via a Horner-Wadsworth-Emmons reaction to produce an unsaturated ester.
-
Reduction: The resulting ester undergoes catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst) to saturate the carbon-carbon double bond.
-
Saponification: The saturated ester is saponified using a base (e.g., 1 N NaOH in ethanol) to yield the corresponding carboxylic acid.
-
Acyl Chloride Formation: The carboxylic acid is converted to its acyl chloride derivative using oxalyl chloride in the presence of a catalytic amount of DMF.
-
Ketone Formation: The acyl chloride is reacted in situ with the appropriate anhydride (e.g., pentafluoropropionic anhydride for this compound) and pyridine to yield the final polyfluoroalkyl ketone. The product is then purified using column chromatography.
GVIA iPLA₂ Mixed Micelle Inhibition Assay
This assay quantifies enzyme activity by measuring the release of radiolabeled oleate from a phospholipid substrate presented in a mixed micelle environment.
-
Materials:
-
Assay Buffer: 80 mM Hepes (pH 7.5), 150 mM NaCl, 1 mM EDTA, 10% glycerol, 1 mg/ml BSA.
-
Substrate: 1-palmitoyl-2-[¹⁴C]oleoyl-phosphatidylcholine (¹⁴C-POPC).
-
Detergent: Triton X-100.
-
Enzyme: Purified recombinant human GVIA iPLA₂.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., methyl acetate).
-
-
Protocol:
-
Prepare Mixed Micelles: Prepare a stock solution of mixed micelles containing ¹⁴C-POPC and Triton X-100 in the assay buffer. Micelles are formed by vortexing and sonication until the solution is clear. The final concentration in the assay is typically 400 µM Triton X-100 and 100 µM POPC.
-
Inhibitor Preparation: Prepare serial dilutions of this compound. The inhibitor is added to the assay tube and the solvent is evaporated.
-
Assay Initiation: Add 100 µL of the mixed micelle solution to the tubes containing the dried inhibitor.
-
Pre-incubation: Add the GVIA iPLA₂ enzyme to the assay tube and pre-incubate for 5 minutes at 40°C to allow for inhibitor-enzyme interaction.
-
Reaction: Initiate the reaction by adding the substrate-micelle solution. Incubate the reaction mixture for a defined period (e.g., 10-15 minutes) at 40°C.
-
Quenching: Terminate the reaction by adding 2.5 mL of a Dole Reagent solution (isopropanol:heptane:0.5 M H₂SO₄, 400:100:20 v/v/v).
-
Extraction: Add 1.5 mL of heptane and 1.5 mL of deionized water, and vortex thoroughly. Centrifuge to separate the phases.
-
Quantification: Transfer an aliquot of the upper heptane layer (containing the released [¹⁴C]oleic acid) to a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to a control reaction without inhibitor. Determine the XI(50) value by plotting percent inhibition against the mole fraction of the inhibitor.
-
Caption: Experimental workflow for the GVIA iPLA₂ mixed micelle assay.
Conclusion and Future Directions
This compound represents a significant advancement in the development of tools to study the function of GVIA iPLA₂. Its high potency and, crucially, its selectivity over other major PLA₂ isoforms, make it an invaluable pharmacological probe.[1] Future research will likely focus on utilizing this compound in cellular and animal models to further delineate the specific role of GVIA iPLA₂ in inflammatory and neurodegenerative diseases. Furthermore, the structural backbone of this compound serves as a promising scaffold for the development of next-generation therapeutic agents targeting this critical enzyme.
References
- 1. New potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Basis of Unique Specificity and Regulation of Group VIA Calcium-Independent Phospholipase A2 (PNPLA9) and Its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane and Inhibitor Interactions of Intracellular Phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Ca2+-independent phospholipase A2 in cell growth and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Effects of Pyrroloquinoline Quinone (PQQ)
An In-depth Technical Guide
Pyrroloquinoline quinone (PQQ), a redox-active quinone, has emerged as a molecule of significant interest in human health due to its diverse biological activities.[1] Initially identified as a bacterial cofactor, PQQ has demonstrated potent antioxidant properties and plays a crucial role as a cofactor for oxidative enzymes essential for mitochondrial function and ATP synthesis.[1][2] Preliminary research, encompassing in vitro, animal, and some human clinical studies, suggests a range of potential health benefits, including neuroprotection, improved cardiovascular health, enhanced cognitive function, and better weight management.[1][2]
Core Mechanisms of Action
PQQ's primary effects are attributed to its powerful antioxidant capacity and its ability to stimulate mitochondrial biogenesis, the process of creating new mitochondria.[3] It functions as a redox cofactor, participating in various biological processes and protecting against oxidative stress-mediated damage.[2][4] PQQ has been shown to be a more potent antioxidant than vitamin C in scavenging free radicals.[5][6] Furthermore, it modulates multiple cellular signaling pathways, influencing cell growth, differentiation, and metabolism.[2]
Quantitative Data from In Vitro and In Vivo Studies
The following tables summarize key quantitative findings from preliminary studies on PQQ.
Table 1: Effects of PQQ on Mitochondrial Function and Biogenesis
| Experimental Model | PQQ Concentration/Dose | Duration | Key Findings | Reference |
| Mouse Hepatocytes (Hepa1-6 cells) | 10–30 μM | 24–48 hours | Increased citrate synthase and cytochrome c oxidase activity, mitochondrial DNA content, and cellular oxygen respiration. | [7] |
| Mice | Diet deficient in PQQ | - | Reduced mitochondrial content. | [2] |
| Chondrocytes from C57BL/6 mice | 10 µmol/L | 24 hours | Reduced mitochondrial damage induced by TNF-α (50 ng/mL) by maintaining ATP levels and mitochondrial membrane potential. | [8] |
| Obese Mice (C57BL/6J) | 20 mg/kg/day | 6 weeks | Decreased total body and visceral fat; reduced lipid content and smaller fat droplet size in adipocytes. | [8] |
| Aged Mice | 20 mg/kg/day | 10 weeks | Attenuated age-related muscle atrophy by increasing fiber size. | [8] |
| Men (human subjects) | 20 mg/day | 6 weeks (with endurance training) | Increased PGC-1α protein levels from baseline. | [9] |
Table 2: Neuroprotective and Cognitive Effects of PQQ
| Study Population/Model | PQQ Dosage | Duration | Key Findings | Reference |
| Elderly healthy subjects (n=41) | 20 mg/day | 12 weeks | Significantly smaller change in Stroop interference ratios compared to placebo, suggesting prevention of brain function reduction, especially in attention and working memory. | [10] |
| Adults (20-65 years) | 20 mg/day | 12 weeks | Improvements in composite memory and verbal memory. | [11] |
| Younger adults (20-40 years) | 20 mg/day | 8 weeks | Improved cognitive flexibility, processing speed, and execution speed. | [11] |
| Older adults (41-65 years) | 20 mg/day | 12 weeks | Improvements in complex and verbal memory. | [11] |
| Elderly adults | 20 mg/day | - | Improved cognitive measures. | [9] |
Table 3: Anti-inflammatory and Metabolic Effects of PQQ
| Study Population/Model | PQQ Dosage | Duration | Key Findings | Reference |
| Human subjects | 5–10 mg/day | - | Reduced C-reactive protein, interleukin-6 levels, and plasma malonaldehyde levels. | [9] |
| Human subjects | 0.2 and 0.3 mg/kg | - | Enhanced antioxidant capacity and reduced systemic inflammation. | [12] |
| Diabetic mice | PQQ supplementation | - | Improved insulin sensitivity and reduced hyperglycemia. | [2] |
| Mice on a high-fat diet | PQQ supplementation | - | Enhanced insulin sensitivity and glucose tolerance. | [2] |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in PQQ research.
In Vitro Mitochondrial Biogenesis Assay
-
Cell Line: Mouse hepatocytes (Hepa1-6 cells).
-
Treatment: Cells were exposed to PQQ at concentrations of 10-30 micromolar for 24 to 48 hours.
-
Mitochondrial Activity Assessment:
-
Enzyme Activity: Citrate synthase and cytochrome c oxidase activities were measured as markers of mitochondrial content.
-
Mitochondrial Staining: Mitotracker staining was used to visualize and quantify mitochondria.
-
Mitochondrial DNA (mtDNA) Content: The quantity of mtDNA was measured to assess mitochondrial proliferation.
-
Oxygen Respiration: Cellular oxygen consumption was monitored to determine the rate of aerobic respiration.[7]
-
Animal Study on Neuroprotection
-
Animal Model: A rat model of intracerebral hemorrhage.
-
Intervention: PQQ was administered to the rats.
-
Behavioral Assessment: Locomotor activity was evaluated to assess functional recovery.
-
Histological Analysis: Brain tissue was examined for the formation of hematomas and brain edema.
-
Biochemical Analysis: Levels of reactive oxygen species (ROS) were measured to assess oxidative stress, and neuronal apoptosis was quantified.[13]
Human Clinical Trial on Cognitive Function
-
Study Design: A randomized, placebo-controlled, double-blind study.
-
Participants: 41 elderly healthy subjects.
-
Intervention: Participants were orally administered 20 mg of PQQ disodium salt (BioPQQ™) or a placebo daily for 12 weeks.
-
Cognitive Assessment:
-
Stroop and Reverse Stroop Test: Used to evaluate selective attention.
-
Touch M Laptop Tablet Test: Employed to assess visual-spatial cognitive function.
-
-
Physiological Monitoring: Blood and urinary parameters were analyzed to monitor for any adverse events.[10]
-
Cerebral Blood Flow Measurement: Near-infrared spectrometry (NIRS) was used in a preliminary experiment to measure cerebral blood flow in the prefrontal cortex.[10]
Signaling Pathways and Experimental Workflows
PQQ's effects are mediated through its influence on several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
PQQ-Mediated Mitochondrial Biogenesis
PQQ stimulates mitochondrial biogenesis primarily through the activation of the PGC-1α pathway.[7] This involves the phosphorylation of CREB, which in turn activates the PGC-1α promoter, leading to increased expression of this master regulator of mitochondrial biogenesis.[7][8] PGC-1α then co-activates nuclear respiratory factors (NRF-1 and NRF-2) and mitochondrial transcription factor A (TFAM), ultimately leading to the synthesis of new mitochondria.[2][7]
PQQ's Influence on Cellular Signaling
PQQ modulates a wide array of signaling pathways that are crucial for cellular homeostasis, including the MAPK, PI3K/Akt, and JAK/STAT pathways.[2] These pathways regulate processes such as cell proliferation, apoptosis, and the inflammatory response.[2][8] By influencing these pathways, PQQ can impact cellular redox balance and protect against oxidative stress.[2]
Experimental Workflow for Assessing PQQ's Cognitive Effects
The clinical investigation of PQQ's impact on cognitive function follows a structured workflow, from participant recruitment to data analysis, ensuring the reliability of the findings.
References
- 1. Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Pyrroloquinoline quinone: properties, mechanism of action and applications_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. PQQ Supplements: Benefits, Side Effects, and More [webmd.com]
- 7. Pyrroloquinoline quinone stimulates mitochondrial biogenesis through cAMP response element-binding protein phosphorylation and increased PGC-1alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrroloquinoline-Quinone Is More Than an Antioxidant: A Vitamin-like Accessory Factor Important in Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the Antioxidant Supplement Pyrroloquinoline Quinone Disodium Salt (BioPQQ™) on Cognitive Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrroloquinoline quinone disodium salt improves brain function in both younger and older adults - Food & Function (RSC Publishing) DOI:10.1039/D2FO01515C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyrroloquinoline quinone: a potential neuroprotective compound for neurodegenerative diseases targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of GK187: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GK187 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA₂), an enzyme implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity, selectivity profile, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular biology.
Inhibitory Activity and Selectivity of this compound
This compound demonstrates high potency and selectivity for GVIA iPLA₂. The inhibitory activity of this compound and its selectivity against other major phospholipase A₂ (PLA₂) isoforms, namely Group IVA cytosolic PLA₂ (GIVA cPLA₂) and Group V secretory PLA₂ (GV sPLA₂), are summarized in the table below.
| Enzyme Target | Inhibitory Activity (XI(50)) | Selectivity vs. GVIA iPLA₂ |
| GVIA iPLA₂ | 0.0001 | - |
| GIVA cPLA₂ | No significant inhibition | >1000-fold |
| GV sPLA₂ | No significant inhibition | >1000-fold |
XI(50) is the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme by 50%.
Experimental Protocols
The in vitro characterization of this compound involves specific assays to determine its inhibitory effects on various PLA₂ enzymes. The methodologies for these key experiments are detailed below.
In Vitro Inhibition of GVIA iPLA₂, GIVA cPLA₂, and GV sPLA₂
A mixed micelle-based assay is employed to determine the inhibitory activity of this compound against GVIA iPLA₂, GIVA cPLA₂, and GV sPLA₂.[1]
Materials:
-
Human GVIA iPLA₂, GIVA cPLA₂, and GV sPLA₂ enzymes
-
1-palmitoyl-2-arachidonyl-phosphatidylcholine (PAPC) as substrate
-
Triton X-100
-
Assay buffer (specific composition for each enzyme)
-
This compound inhibitor solution
-
Scintillation counter
Procedure:
-
Prepare mixed micelles containing the substrate (PAPC) and Triton X-100 in the appropriate assay buffer.
-
Pre-incubate the respective PLA₂ enzyme with varying concentrations of the this compound inhibitor solution.
-
Initiate the enzymatic reaction by adding the mixed micelle substrate solution to the enzyme-inhibitor mixture.
-
Incubate the reaction mixture at a controlled temperature for a specific duration.
-
Terminate the reaction.
-
Extract the released radiolabeled arachidonic acid.
-
Quantify the amount of released arachidonic acid using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the XI(50) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Arachidonic Acid Signaling Pathway
This compound, by inhibiting GVIA iPLA₂, modulates the arachidonic acid (AA) signaling pathway. iPLA₂ is a key enzyme responsible for the release of AA from membrane phospholipids. Once released, AA can be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) into various pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes. By blocking the initial step of AA release, this compound effectively downregulates the production of these inflammatory mediators.
Inhibition of GVIA iPLA₂ by this compound in the Arachidonic Acid Pathway.
Experimental Workflow for Determining Inhibitory Activity
The logical workflow for assessing the in vitro inhibitory activity of this compound is depicted below. This process starts with the preparation of the enzyme and inhibitor, followed by the enzymatic reaction and subsequent data analysis to determine the potency of the inhibitor.
Workflow for the in vitro assessment of this compound inhibitory activity.
References
GK187: A Potent and Selective Inhibitor of Group VIA Calcium-Independent Phospholipase A2
An In-depth Technical Guide on the Selectivity of GK187 for GVIA iPLA₂ over GIVA cPLA₂
This technical guide provides a comprehensive overview of the inhibitory activity and selectivity of the polyfluoroalkyl ketone, this compound. The document is intended for researchers, scientists, and drug development professionals interested in the specific modulation of phospholipase A₂ (PLA₂) enzymes, with a particular focus on the distinction between the calcium-independent Group VIA (GVIA iPLA₂) and the cytosolic Group IVA (GIVA cPLA₂) isoforms.
Introduction to this compound and PLA₂ Isoform Selectivity
Phospholipase A₂ enzymes are critical players in a variety of cellular processes, including signal transduction, membrane homeostasis, and the inflammatory cascade, primarily through the liberation of arachidonic acid and lysophospholipids from the sn-2 position of glycerophospholipids. The development of isoform-specific inhibitors is crucial for dissecting the distinct roles of these enzymes in health and disease.
This compound, chemically known as 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one, has emerged as a highly potent and selective inhibitor of GVIA iPLA₂ (also known as PLA2G6A).[1] Its selectivity is a key attribute, as it displays no significant inhibitory activity against the closely related GIVA cPLA₂ (PLA2G4A) or the secreted Group V sPLA₂.[1] This remarkable selectivity makes this compound an invaluable pharmacological tool for investigating the specific functions of GVIA iPLA₂.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound has been quantified using a mixed-micelle based assay, with the results expressed as the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme by 50% (XI(50)). This method is particularly suited for studying the inhibition of interfacial enzymes like PLA₂.
| Compound | Target Enzyme | Inhibition Metric (XI(50)) | Selectivity Profile |
| This compound | GVIA iPLA₂ (PLA2G6A) | 0.0001 | Potent and selective inhibitor of GVIA iPLA₂.[1] |
| This compound | GIVA cPLA₂ (PLA2G4A) | No significant inhibition | Lacks inhibitory activity against GIVA cPLA₂.[1] |
| This compound | GV sPLA₂ | No significant inhibition | Lacks inhibitory activity against GV sPLA₂.[1] |
Note on XI(50): The XI(50) value represents the mole fraction of the inhibitor within the mixed micelle environment that is necessary to achieve 50% inhibition of the enzyme's activity. A lower XI(50) value indicates a higher inhibitory potency at the lipid interface. This metric is distinct from the more commonly used IC₅₀, which represents the molar concentration of an inhibitor required to produce 50% inhibition in a bulk solution. For interfacial enzymes like PLA₂, the XI(50) is often considered a more mechanistically relevant measure of potency.
Experimental Protocols
The following protocols are based on established methodologies for assessing the activity and inhibition of PLA₂ enzymes, consistent with the techniques used in the primary literature describing this compound.
Mixed Micelle-Based PLA₂ Activity Assay
This assay is used to determine the enzymatic activity of GVIA iPLA₂ and GIVA cPLA₂ and their inhibition by this compound.
Materials:
-
Enzymes: Recombinant human GVIA iPLA₂ and GIVA cPLA₂.
-
Substrate: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC).
-
Detergent: Triton X-100.
-
Buffer: Tris-HCl buffer (pH 7.4) containing CaCl₂ (for GIVA cPLA₂) or EGTA (for GVIA iPLA₂).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Radiolabeled substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine) for detection of product formation.
Procedure:
-
Preparation of Mixed Micelles:
-
A mixture of PAPC and Triton X-100 is prepared in the appropriate buffer.
-
For inhibition studies, varying concentrations of this compound are incorporated into the mixed micelles. The mole fraction of the inhibitor is calculated relative to the total surfactant (PAPC + Triton X-100).
-
-
Enzyme Reaction:
-
The enzyme (GVIA iPLA₂ or GIVA cPLA₂) is added to the mixed micelle solution to initiate the reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
-
Termination and Product Separation:
-
The reaction is terminated by the addition of a quenching solution (e.g., a mixture of organic solvents).
-
The liberated radiolabeled arachidonic acid is separated from the unreacted substrate using thin-layer chromatography (TLC).
-
-
Quantification:
-
The amount of radioactivity in the spot corresponding to free arachidonic acid is quantified using a scintillation counter.
-
Enzyme activity is calculated as the rate of product formation.
-
For inhibition studies, the percentage of inhibition is determined by comparing the activity in the presence of the inhibitor to the activity in its absence. The XI(50) value is then calculated from the dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for determining the inhibitory potency of this compound.
Signaling Pathways
The high selectivity of this compound allows for the specific interrogation of the signaling pathways mediated by GVIA iPLA₂ without confounding effects from the inhibition of GIVA cPLA₂.
GVIA iPLA₂ (PLA2G6A) Signaling
GVIA iPLA₂ is implicated in a range of cellular functions, including membrane remodeling and the generation of signaling molecules. Its activity is generally considered calcium-independent and can be regulated by factors such as ATP and caspase-3 cleavage. One notable pathway involves the production of lysophospholipids, which can then be further metabolized or act as signaling molecules themselves. Additionally, GVIA iPLA₂ activity has been linked to the induction of neutral sphingomyelinase, leading to ceramide production and the activation of apoptotic pathways.
Caption: GVIA iPLA₂ signaling and its inhibition by this compound.
GIVA cPLA₂ (PLA2G4A) Signaling
GIVA cPLA₂ is a key enzyme in the initiation of the inflammatory cascade. Its activation is calcium-dependent and often triggered by stimuli that increase intracellular calcium levels. Upon activation, GIVA cPLA₂ translocates to the perinuclear and endoplasmic reticulum membranes, where it preferentially hydrolyzes phospholipids containing arachidonic acid. The released arachidonic acid is then available for conversion into pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.
Caption: GIVA cPLA₂ signaling and the lack of inhibition by this compound.
Conclusion
This compound is a powerful research tool characterized by its potent and highly selective inhibition of GVIA iPLA₂. Its lack of activity against GIVA cPLA₂ allows for the precise dissection of the cellular roles of GVIA iPLA₂ in various physiological and pathological processes. The data and protocols presented in this guide underscore the utility of this compound for researchers in the fields of lipid signaling, inflammation, and drug discovery. The distinct signaling pathways of GVIA iPLA₂ and GIVA cPLA₂ highlight the importance of developing such selective inhibitors to advance our understanding of lipid metabolism and its role in human health.
References
Methodological & Application
Application Notes and Protocols for GK187, a Selective Group VIA iPLA2 Inhibitor, in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GK187 is a potent and highly selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2).[1] This enzyme plays a crucial role in cellular phospholipid metabolism, catalyzing the hydrolysis of the sn-2 fatty acyl bond of phospholipids to release free fatty acids, such as arachidonic acid, and lysophospholipids. The GVIA iPLA2 pathway is implicated in a variety of cellular processes, including inflammation, apoptosis, and signal transduction. These application notes provide detailed methodologies for utilizing this compound in cell culture experiments to investigate the physiological and pathological roles of GVIA iPLA2.
Mechanism of Action
This compound exerts its inhibitory effect on GVIA iPLA2, an enzyme that, when activated, initiates a signaling cascade. This cascade involves the liberation of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory eicosanoids like prostaglandins and leukotrienes. Furthermore, GVIA iPLA2 activity can lead to the production of ceramide, a sphingolipid known to be a key mediator of apoptosis. By inhibiting GVIA iPLA2, this compound can effectively block these downstream signaling pathways.
Data Presentation
The inhibitory potency of this compound has been determined in in vitro enzyme assays. The following table summarizes the available quantitative data for this compound and a related modified inhibitor, GK766.
| Compound | Target | Assay Type | IC50 / XI(50) | Notes |
| This compound | GVIA iPLA2 | Mixed Micelle Assay | XI(50) = 0.0001 | Highly potent and selective over GIVA cPLA2 and GV sPLA2.[1] |
| This compound | GVIA iPLA2 | In vitro lipidomics assay | IC50 = 0.17 µM | |
| This compound | GIVA cPLA2 | In vitro lipidomics assay | IC50 = 26.2 µM | Demonstrates selectivity for GVIA iPLA2. |
| GK766 | GVIA iPLA2 | In vitro lipidomics assay | IC50 = 0.36 µM | Oxidatively modified version of this compound. |
| GK766 | GIVA cPLA2 | In vitro lipidomics assay | IC50 = 121 µM | Improved selectivity compared to this compound. |
XI(50) is the mole fraction of the inhibitor in the total substrate interface required to inhibit enzyme activity by 50%.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in a cell culture setting. These protocols are based on general principles for small molecule inhibitors and should be optimized for specific cell lines and experimental conditions.
Protocol 1: General Cell Culture and Treatment with this compound
This protocol outlines the basic steps for maintaining a cell line and treating it with this compound.
Materials:
-
Cell line of interest (e.g., Human erythroleukemia cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS), sterile
-
Tissue culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and seed them into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined density.
-
Allow cells to adhere and grow overnight in the incubator.
-
-
This compound Preparation and Treatment:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. A vehicle control (DMSO only) should always be included.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours), depending on the specific assay and research question.
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired downstream assays, such as cell viability, apoptosis, or western blot analysis.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
MTT Addition:
-
After the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects apoptosis in cells treated with this compound by flow cytometry.
Materials:
-
Cells treated with this compound in a 6-well plate (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
-
Visualizations
Signaling Pathway of GVIA iPLA2 and its Inhibition by this compound
Caption: GVIA iPLA2 signaling and this compound inhibition.
Experimental Workflow for Cell Viability Assay
Caption: Cell viability (MTT) assay workflow.
Experimental Workflow for Apoptosis Assay
Caption: Apoptosis assay workflow.
References
Application Notes and Protocols for Utilizing GK187 in Inflammasome Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by triggering the release of pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of programmed cell death known as pyroptosis.[1][2] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[2][3]
Activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) and leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway.[4][5] The second step, "activation," is triggered by a diverse array of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, leading to the assembly of the inflammasome complex.[2][5] This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the auto-activation of caspase-1.[3] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and cleaves gasdermin D to induce pyroptosis.[6]
GK187 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2).[7][8] The role of iPLA2 in NLRP3 inflammasome activation is a subject of ongoing research, with some studies suggesting its involvement and others indicating it may be dispensable, depending on the cell type and stimulus.[9][10][11] These application notes provide a framework for using this compound as a chemical probe to investigate the contribution of GVIA iPLA2 to NLRP3 inflammasome activation in various experimental systems.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and a general experimental workflow for assessing the impact of this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and the putative role of GVIA iPLA2.
Caption: General experimental workflow for evaluating the effect of this compound on NLRP3 inflammasome activation.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation in Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells.
Materials:
-
Murine BMDMs or THP-1 monocytes
-
DMEM or RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
PMA (for THP-1 differentiation)
-
LPS (lipopolysaccharide)
-
ATP (adenosine triphosphate) or Nigericin
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
For BMDMs: Culture in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Seed at a density of 0.5 x 10^6 cells/well in a 12-well plate or 0.1 x 10^6 cells/well in a 96-well plate.[9]
-
For THP-1 cells: Culture in RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. Differentiate monocytes into macrophages by treating with 100 nM PMA for 48-72 hours. Seed at a density of 0.2 x 10^6 cells/well in a 96-well plate.[12]
-
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Following priming, gently wash the cells with pre-warmed PBS.
-
Add fresh serum-free medium containing various concentrations of this compound or vehicle control.
-
Pre-incubate for 30-60 minutes.
-
-
Activation (Signal 2):
-
Sample Collection:
-
After the activation period, carefully collect the cell culture supernatants for analysis of secreted cytokines (IL-1β) and LDH.
-
Lyse the remaining cells for analysis of caspase-1 activity or ASC speck formation.
-
Protocol 2: Measurement of IL-1β Release by ELISA
Materials:
-
Cell culture supernatants from Protocol 1
-
Commercially available IL-1β ELISA kit (e.g., from R&D Systems or eBioscience)
-
Microplate reader
Procedure:
-
Perform the IL-1β ELISA according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in each sample based on a standard curve.
Protocol 3: Caspase-1 Activity Assay
Materials:
-
Cell lysates from Protocol 1
-
Commercially available fluorometric or colorimetric caspase-1 activity assay kit (e.g., from Abcam, Promega, or Boster Bio).[11][13][14]
-
Fluorometer or spectrophotometer
Procedure:
-
Lyse the cells according to the kit's protocol.
-
Add the caspase-1 substrate (e.g., YVAD-AFC or Ac-YVAD-pNA).[11][13]
-
Incubate as recommended by the manufacturer.
-
Measure the fluorescence or absorbance to determine caspase-1 activity.
-
Normalize the activity to the total protein concentration of the cell lysate.
Protocol 4: ASC Speck Formation Assay by Immunofluorescence
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
After inflammasome activation (Protocol 1), wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-ASC antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells containing ASC specks.[10]
Protocol 5: Measurement of Pyroptosis by LDH Release Assay
Materials:
-
Cell culture supernatants from Protocol 1
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega or Thermo Fisher Scientific)
-
Microplate reader
Procedure:
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of LDH release relative to a positive control (lysed cells).
Data Presentation
Summarize all quantitative data in tables for clear comparison.
Table 1: Effect of this compound on IL-1β Release
| Treatment Group | This compound Conc. (µM) | IL-1β (pg/mL) ± SD | % Inhibition |
| Unstimulated | 0 | Value | - |
| LPS + ATP/Nigericin | 0 | Value | 0 |
| LPS + ATP/Nigericin | X | Value | % |
| LPS + ATP/Nigericin | Y | Value | % |
| LPS + ATP/Nigericin | Z | Value | % |
Table 2: Effect of this compound on Caspase-1 Activity
| Treatment Group | This compound Conc. (µM) | Relative Caspase-1 Activity ± SD | % Inhibition |
| Unstimulated | 0 | Value | - |
| LPS + ATP/Nigericin | 0 | Value | 0 |
| LPS + ATP/Nigericin | X | Value | % |
| LPS + ATP/Nigericin | Y | Value | % |
| LPS + ATP/Nigericin | Z | Value | % |
Table 3: Effect of this compound on ASC Speck Formation
| Treatment Group | This compound Conc. (µM) | % Cells with ASC Specks ± SD | % Inhibition |
| Unstimulated | 0 | Value | - |
| LPS + ATP/Nigericin | 0 | Value | 0 |
| LPS + ATP/Nigericin | X | Value | % |
| LPS + ATP/Nigericin | Y | Value | % |
| LPS + ATP/Nigericin | Z | Value | % |
Table 4: Effect of this compound on Pyroptosis (LDH Release)
| Treatment Group | This compound Conc. (µM) | % LDH Release ± SD | % Inhibition |
| Unstimulated | 0 | Value | - |
| LPS + ATP/Nigericin | 0 | Value | 0 |
| LPS + ATP/Nigericin | X | Value | % |
| LPS + ATP/Nigericin | Y | Value | % |
| LPS + ATP/Nigericin | Z | Value | % |
Conclusion
These application notes provide a comprehensive guide for researchers to utilize this compound as a pharmacological tool to investigate the role of GVIA iPLA2 in NLRP3 inflammasome activation. By systematically applying the described protocols and analyzing the readouts, researchers can gain valuable insights into the molecular mechanisms governing inflammasome-mediated inflammation and explore the therapeutic potential of targeting iPLA2 in inflammatory diseases. The conflicting reports on the role of iPLA2 in inflammasome activation highlight the importance of careful experimental design and interpretation of results within the specific cellular and stimulus context.
References
- 1. mdpi.com [mdpi.com]
- 2. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 4. Control of phospholipase A2 activities for the treatment of inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel anti-inflammatory role for secretory phospholipase A2 in immune complex-mediated arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The design and discovery of phospholipase A2 inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Connecting two pathways through Ca 2+ signaling: NLRP3 inflammasome activation induced by a hypermorphic PLCG2 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium-Independent Phospholipase A2β Is Dispensable in Inflammasome Activation and Its Inhibition by Bromoenol Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEDF Inhibits the Activation of NLRP3 Inflammasome in Hypoxia Cardiomyocytes through PEDF Receptor/Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phospholipase A2 inhibitors for the treatment of inflammatory diseases: a patent review (2010--present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
Application of GK187 in Lipid Metabolism Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GK187 is a highly potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA₂), also known as PNPLA9.[1][2] This enzyme plays a crucial role in cellular lipid metabolism by catalyzing the hydrolysis of the sn-2 fatty acyl chain of phospholipids, leading to the release of free fatty acids and lysophospholipids.[3] These products are not only essential for membrane remodeling and homeostasis but also act as precursors for a variety of bioactive lipid mediators, such as eicosanoids.[1][4] Given the involvement of GVIA iPLA₂ in fundamental cellular processes including signal transduction, cell proliferation, and apoptosis, its dysregulation has been implicated in a range of pathologies, including metabolic diseases.[5][6]
The specificity and potency of this compound make it an invaluable tool for elucidating the precise functions of GVIA iPLA₂ in both normal physiology and disease states. By inhibiting GVIA iPLA₂, researchers can investigate its role in fatty acid metabolism, the formation of lipid droplets, and the production of inflammatory lipid mediators.[7] These application notes provide an overview of the utility of this compound in lipid metabolism research, along with detailed protocols for its use in key experiments.
Mechanism of Action of this compound
This compound, with the chemical name 1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)-heptan-3-one, is a polyfluoroalkyl ketone-based inhibitor.[2] It exhibits exceptional potency, with a reported XI(50) value of 0.0001 for GVIA iPLA₂.[2] Importantly, it shows high selectivity, with no significant inhibition of Group IVA cytosolic PLA₂ (cPLA₂) or Group V secretory PLA₂ (sPLA₂), making it a precise tool for studying the specific functions of GVIA iPLA₂.[2]
Key Applications in Lipid Metabolism Research
-
Investigation of Basal and Stimulated Fatty Acid Release: this compound can be used to determine the contribution of GVIA iPLA₂ to the release of fatty acids, such as arachidonic acid, from cellular membranes under both basal and stimulated conditions.[8]
-
Elucidation of Lipid Droplet Dynamics: Researchers can employ this compound to study the role of GVIA iPLA₂ in the formation, maintenance, and degradation of lipid droplets, which are central organelles in lipid storage and metabolism.[7]
-
Analysis of Eicosanoid and Bioactive Lipid Production: By inhibiting the initial step of fatty acid release, this compound allows for the investigation of GVIA iPLA₂'s role in the downstream synthesis of eicosanoids (prostaglandins, leukotrienes) and other lipid signaling molecules.[4][9]
-
Studies on Membrane Phospholipid Remodeling: this compound is a valuable tool for understanding how GVIA iPLA₂ contributes to the maintenance of membrane phospholipid composition and integrity.[3]
Data Presentation
Table 1: Inhibitory Potency and Selectivity of this compound
| Enzyme Target | This compound XI(50) | Reference Compound (BEL) XI(50) |
| GVIA iPLA₂ | 0.0001 | ~0.01 |
| GIVA cPLA₂ | No significant inhibition | No significant inhibition |
| GV sPLA₂ | No significant inhibition | No significant inhibition |
Data is representative and compiled from literature.[2] XI(50) is the mole fraction of the inhibitor in the total substrate interface required to cause 50% inhibition of the enzyme's activity.
Table 2: Representative Data on the Effect of this compound on Arachidonic Acid Release
| Cell Type | Treatment | Arachidonic Acid Release (pmol/10^6 cells) |
| Macrophages | Vehicle Control | 150 ± 15 |
| Macrophages | This compound (1 µM) | 45 ± 8 |
| Macrophages | Stimulant (e.g., LPS) | 850 ± 50 |
| Macrophages | Stimulant + this compound (1 µM) | 250 ± 30 |
This table presents hypothetical data to illustrate the expected outcome of an experiment using this compound to inhibit arachidonic acid release.
Experimental Protocols
Protocol 1: In Vitro GVIA iPLA₂ Inhibition Assay
Objective: To determine the inhibitory effect of this compound on GVIA iPLA₂ activity in a cell-free system.
Materials:
-
Recombinant human GVIA iPLA₂
-
Phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]linoleoyl-phosphatidylcholine)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM EDTA, 1 mM ATP)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the phospholipid substrate solution in the assay buffer.
-
Add varying concentrations of this compound (or vehicle control) to the reaction tubes.
-
Initiate the reaction by adding recombinant GVIA iPLA₂.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., Dole's reagent).
-
Extract the released radiolabeled fatty acid using an organic solvent (e.g., heptane).
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Protocol 2: Cellular Fatty Acid Release Assay
Objective: To measure the effect of this compound on the release of fatty acids from cultured cells.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Cell culture medium
-
[³H]Arachidonic acid
-
This compound stock solution (in DMSO)
-
Stimulant (e.g., lipopolysaccharide - LPS)
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Label the cells by incubating with [³H]Arachidonic acid in the culture medium for 18-24 hours.
-
Wash the cells with PBS to remove unincorporated radiolabel.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for 1 hour.
-
Stimulate the cells with the desired agonist (e.g., LPS) for the appropriate time.
-
Collect the supernatant (extracellular medium).
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of arachidonic acid release as (cpm in supernatant) / (cpm in supernatant + cpm in cell lysate) x 100.
Protocol 3: Lipid Droplet Staining
Objective: To visualize the effect of this compound on lipid droplet formation.
Materials:
-
Cell line known to form lipid droplets (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
Cell culture and differentiation medium
-
Oleic acid (or other fatty acid to induce lipid droplet formation)
-
This compound stock solution (in DMSO)
-
Formaldehyde solution (for fixing)
-
Oil Red O or BODIPY 493/503 staining solution
-
Microscope with fluorescence capabilities
Procedure:
-
Culture and differentiate cells as required.
-
Treat the cells with this compound (or vehicle control) for a specified duration.
-
Induce lipid droplet formation by incubating with oleic acid-BSA complex.
-
Wash the cells with PBS and fix with formaldehyde.
-
Stain the cells with Oil Red O or BODIPY 493/503.
-
Wash to remove excess stain.
-
Visualize and quantify lipid droplets using microscopy and image analysis software.
Visualizations
Caption: Signaling pathway of GVIA iPLA₂ and the inhibitory action of this compound.
Caption: General experimental workflow for studying lipid metabolism using this compound.
References
- 1. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Basis of Unique Specificity and Regulation of Group VIA Calcium-Independent Phospholipase A2 (PNPLA9) and Its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Calcium-independent phospholipases A2 and their roles in biological processes and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipase A2 enzymes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipase A2 regulation of lipid droplet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of group VIA calcium-independent phospholipase A2 in arachidonic acid release, phospholipid fatty acid incorporation, and apoptosis in U937 cells responding to hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of phenols on eicosanoid synthesis in A23187-stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammatory Disorders with GK187
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators contribute to neuronal damage and disease progression. A key enzyme implicated in these inflammatory cascades is the Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). GK187 is a potent and selective inhibitor of GVIA iPLA2, making it a valuable pharmacological tool for investigating the role of this enzyme in neuroinflammatory processes and for exploring its therapeutic potential.[1]
These application notes provide a comprehensive guide for utilizing this compound in preclinical research to study its effects on neuroinflammatory disorders. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of this compound's mechanism of action and its efficacy in relevant disease models.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), also known as PNPLA9.[1] GVIA iPLA2 is a ubiquitously expressed enzyme that plays a housekeeping role in maintaining membrane phospholipid homeostasis.[2][3] However, its activity is also implicated in various pathological processes, including inflammation and cell death.[3]
In the context of neuroinflammation, GVIA iPLA2 is involved in the release of fatty acids, including arachidonic acid, from membrane phospholipids. These fatty acids can then be metabolized into pro-inflammatory eicosanoids. By inhibiting GVIA iPLA2, this compound is hypothesized to reduce the production of these inflammatory mediators, thereby dampening the neuroinflammatory response.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Reference |
| Target | Group VIA calcium-independent phospholipase A2 (GVIA iPLA2) | [1] |
| XI(50) | 0.0001 | [1] |
| CAS Number | 1071001-50-7 | |
| Formula | C14H15F5O2 | |
| Molecular Weight | 310.26 | |
| Solubility | Soluble in DMSO and ethanol |
Key Signaling Pathways
The inhibition of GVIA iPLA2 by this compound is expected to modulate several downstream signaling pathways implicated in neuroinflammation. The following diagram illustrates the hypothesized mechanism of action.
References
Application Notes and Protocols for GK187 Administration in Animal Models of Disease
Disclaimer: As of the last update, publicly available literature does not contain specific studies detailing the administration of GK187 in animal models of disease. The following application notes and protocols are therefore hypothetical and extrapolated from in vivo studies of other potent and selective Group VIA calcium-independent phospholipase A2 (iPLA2) inhibitors, such as bromoenol lactone (BEL) and FKGK11. Researchers should use this information as a guideline and conduct appropriate dose-finding and toxicity studies before commencing efficacy experiments with this compound.
Introduction
This compound is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (iPLA2), an enzyme implicated in various physiological and pathological processes, including inflammation, apoptosis, and cellular signaling. Its chemical name is 1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)-3-heptanone, and its CAS number is 1071001-50-7. The inhibition of iPLA2 by this compound presents a promising therapeutic strategy for a range of diseases. These application notes provide a framework for researchers and drug development professionals to design and conduct preclinical studies using this compound in relevant animal models.
Potential Therapeutic Areas and Animal Models
Based on the known roles of iPLA2 and the effects of its inhibition, this compound could be investigated in the following disease models:
-
Neuropathic Pain: iPLA2 is involved in central sensitization in the dorsal horn, a key mechanism in the development of neuropathic pain. Animal models such as the spinal nerve ligation (SNL) model in rats can be utilized to assess the analgesic effects of this compound.
-
Inflammatory Diseases: iPLA2 plays a role in the production of pro-inflammatory mediators. Models of inflammatory conditions like collagen-induced arthritis in mice or carrageenan-induced paw edema in rats could be suitable for evaluating the anti-inflammatory potential of this compound.
-
Neurodegenerative Diseases: iPLA2 has been implicated in the pathophysiology of neurodegenerative disorders. Animal models of diseases like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, could be used to study the neuroprotective effects of this compound.
-
Retinal Diseases: The high concentration of phospholipids in the retina suggests a role for iPLA2 in retinal health and disease. Models of light-induced retinal degeneration or other forms of retinal injury in mice could be employed to investigate the protective effects of this compound.
Quantitative Data Summary from Studies with other iPLA2 Inhibitors
The following tables summarize quantitative data from studies using other iPLA2 inhibitors in various animal models. This data can serve as a reference for designing experiments with this compound and for estimating potential effect sizes.
Table 1: Efficacy of iPLA2 Inhibitors in a Rat Model of Neuropathic Pain
| Compound | Animal Model | Route of Administration | Dosage | Outcome Measure | Result |
| Bromoenol lactone (BEL) | Spinal Nerve Ligation (Rat) | Intrathecal | 10 µg | Paw withdrawal threshold | Significant increase in withdrawal threshold, indicating analgesia |
| Bromoenol lactone (BEL) | Spinal Nerve Ligation (Rat) | Intrathecal | 10 µg | Neuronal firing rate | Reduction in spontaneous and evoked firing rates of dorsal horn neurons |
Table 2: Efficacy of iPLA2 Inhibitors in a Mouse Model of Retinal Damage
| Compound | Animal Model | Route of Administration | Dosage | Outcome Measure | Result |
| Bromoenol lactone (BEL) | Chemical-induced retinal damage (Mouse) | Intraperitoneal | 6 µg/g of body weight | Retinal iPLA2 activity | Approximately 50% inhibition of retinal iPLA2 activity |
Table 3: Efficacy of iPLA2 Inhibitors in a Mouse Model of Autoimmune Encephalomyelitis
| Compound | Animal Model | Route of Administration | Dosage | Outcome Measure | Result |
| FKGK11 | Experimental Autoimmune Encephalomyelitis (Mouse) | Not Specified | Not Specified | Clinical severity score | Strong reduction in the clinical severity and progression of the disease |
Experimental Protocols
The following are detailed, hypothetical protocols for the administration of this compound in different animal models, based on methodologies used for other iPLA2 inhibitors.
Protocol 1: Administration of this compound in a Rat Model of Neuropathic Pain
-
Animal Model: Adult male Sprague-Dawley rats (200-250 g).
-
Induction of Neuropathic Pain: Perform spinal nerve ligation (SNL) of the L5 spinal nerve as previously described.
-
This compound Formulation: Dissolve this compound in a vehicle suitable for intrathecal or systemic administration (e.g., a mixture of DMSO, Tween 80, and saline). The final concentration of the vehicle components should be non-toxic.
-
Route of Administration:
-
Intrathecal (i.t.) Injection: For direct spinal delivery, administer a specific dose of this compound in a small volume (e.g., 10-20 µL) via a lumbar puncture.
-
Systemic Administration: For assessing systemic efficacy, administer this compound via intraperitoneal (i.p.) or oral (p.o.) routes.
-
-
Dosage: Based on in vitro potency and data from other iPLA2 inhibitors, a starting dose range of 1-10 mg/kg for systemic administration and 1-10 µg for intrathecal administration could be explored in dose-response studies.
-
Treatment Schedule: Administer this compound either as a single dose post-SNL to assess acute effects or daily for a set period (e.g., 7-14 days) to evaluate effects on established neuropathic pain.
-
Behavioral Testing: Measure mechanical allodynia using von Frey filaments at baseline and at various time points after this compound administration.
-
Endpoint Analysis: At the end of the study, collect spinal cord tissue for biochemical analysis, such as measuring iPLA2 activity or the levels of inflammatory mediators.
Protocol 2: Administration of this compound in a Mouse Model of Inflammatory Disease
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
-
Induction of Inflammation: Induce inflammation by injecting a pro-inflammatory agent (e.g., carrageenan into the paw or collagen to induce arthritis).
-
This compound Formulation: Prepare this compound for systemic administration (i.p. or p.o.) in a suitable vehicle.
-
Route of Administration: Intraperitoneal or oral gavage.
-
Dosage: Conduct a dose-ranging study starting from 1 mg/kg to determine the optimal anti-inflammatory dose.
-
Treatment Schedule: Administer this compound either prophylactically (before the inflammatory insult) or therapeutically (after the onset of inflammation).
-
Assessment of Inflammation:
-
Paw Edema: Measure paw volume using a plethysmometer at various time points after carrageenan injection.
-
Arthritis: Score the clinical signs of arthritis (e.g., paw swelling, redness) and measure joint inflammation histologically.
-
-
Biochemical Analysis: Collect tissue and plasma samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and prostaglandins.
Signaling Pathways and Experimental Workflows
Signaling Pathway of iPLA2 in Inflammation
The diagram below illustrates the general signaling pathway involving iPLA2 in the generation of inflammatory mediators. This compound, by inhibiting iPLA2, is expected to block the release of arachidonic acid and subsequent production of prostaglandins and leukotrienes.
Caption: this compound inhibits iPLA2, blocking inflammatory mediator production.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an animal model of disease.
Caption: Workflow for preclinical evaluation of this compound in animal models.
Conclusion
While direct in vivo data for this compound is currently lacking, the information gathered from studies on other iPLA2 inhibitors provides a solid foundation for initiating preclinical investigations. The provided hypothetical protocols, data summaries, and diagrams are intended to guide researchers in the design of robust studies to explore the therapeutic potential of this compound in various disease models. It is imperative to conduct thorough preliminary studies to establish the safety, tolerability, and optimal dosing of this compound in the chosen animal models before proceeding to full-scale efficacy trials.
Application Notes and Protocols for Measuring iPLA2 Inhibition by GK187
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the measurement of calcium-independent phospholipase A2 (iPLA2) inhibition by the fluoroketone inhibitor, GK187. The following sections detail the necessary reagents, experimental procedures, and data analysis techniques, along with visual aids to illustrate key pathways and workflows.
Introduction to iPLA2 and the Inhibitor this compound
Calcium-independent phospholipase A2 (iPLA2) enzymes are a subgroup of the phospholipase A2 superfamily that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, producing a free fatty acid and a lysophospholipid. These products, particularly arachidonic acid, can serve as precursors for various lipid signaling molecules, implicating iPLA2 in a wide range of physiological and pathological processes, including inflammation, cell proliferation, and apoptosis.
This compound is a member of the fluoroketone class of compounds, which are potent and selective inhibitors of iPLA2. Understanding the techniques to accurately measure the inhibitory activity of compounds like this compound is crucial for basic research and the development of novel therapeutics targeting iPLA2-mediated pathways.
Quantitative Analysis of iPLA2 Inhibition by Fluoroketone Inhibitors
The inhibitory potency of fluoroketone compounds, including those structurally similar to this compound, is often determined using a mixed-micelle based assay. The data is typically presented as the mole fraction of the inhibitor required to achieve 50% inhibition (XI(50)).
| Compound | Target Enzyme | XI(50) | Selectivity vs. GIVA cPLA2 | Selectivity vs. GV sPLA2 |
| FKGK18 | GVIA iPLA2 | 0.0002 | 195-fold | >455-fold |
Table 1: Inhibitory potency and selectivity of a representative fluoroketone inhibitor, FKGK18, against various phospholipase A2 enzymes. The XI(50) value represents the mole fraction of the inhibitor in the mixed micelle that produces 50% inhibition of the enzyme activity[1].
Signaling Pathways Involving iPLA2
iPLA2 plays a significant role in various signaling cascades, often acting downstream of G-protein coupled receptors (GPCRs) and Epidermal Growth Factor Receptor (EGFR). The activation of iPLA2 leads to the release of arachidonic acid and lysophospholipids, which in turn can act as second messengers to modulate the activity of downstream effectors such as Mitogen-Activated Protein Kinases (MAPK), including p38 and ERK.
Experimental Protocols
Protocol 1: Mixed-Micelle Based Assay for iPLA2 Inhibition
This protocol is adapted from a method used to determine the inhibitory potency of fluoroketone inhibitors against GVIA iPLA2[1].
A. Reagents and Materials:
-
Enzyme: Purified human GVIA iPLA2.
-
Substrate: 1-palmitoyl-2-arachidonoyl-phosphatidylcholine (PAPC).
-
Detergent: Triton X-100.
-
Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 2 mM ATP and 5 mM DTT.
-
Radiolabeled PAPC: For tracking the substrate.
-
Thin Layer Chromatography (TLC) plates.
-
Scintillation counter.
B. Experimental Procedure:
-
Prepare Mixed Micelles:
-
Co-evaporate the desired amounts of PAPC and Triton X-100 from organic solvent under a stream of nitrogen.
-
Resuspend the lipid/detergent film in the assay buffer by vortexing to form mixed micelles. A typical final concentration is 100 µM PAPC and 400 µM Triton X-100.
-
For radiolabeled assays, include a known amount of radiolabeled PAPC in the initial mixture.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Make serial dilutions of the this compound stock solution to be tested.
-
-
Enzyme Inhibition Assay:
-
In a reaction tube, combine the assay buffer, the mixed micelle solution, and the desired concentration of the this compound inhibitor solution. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all samples, including the control.
-
Pre-incubate the mixture at the assay temperature (e.g., 40°C) for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction by adding a known amount of purified GVIA iPLA2 (e.g., 0.2 µg).
-
Incubate the reaction at 40°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding a quenching solution (e.g., a modified Dole extraction protocol).
-
Extract the released fatty acids from the reaction mixture.
-
-
Quantification of Enzyme Activity:
-
Spot the extracted fatty acids onto a TLC plate and separate them from the unhydrolyzed substrate using an appropriate solvent system.
-
Visualize and quantify the radiolabeled fatty acid spots using a phosphorimager or by scraping the spots and measuring the radioactivity with a scintillation counter.
-
C. Data Analysis:
-
Calculate the percentage of iPLA2 inhibition for each this compound concentration relative to the vehicle control (no inhibitor).
-
Plot the percent inhibition against the mole fraction of the inhibitor in the mixed micelle.
-
Determine the XI(50) value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: High-Throughput Screening of iPLA2 Inhibitors using a Fluorogenic Assay
This protocol provides a general framework for a high-throughput screening (HTS) assay using a fluorogenic substrate.
A. Reagents and Materials:
-
Enzyme: Purified iPLA2.
-
Fluorogenic Substrate: A phospholipid analog with a fluorophore and a quencher that, upon cleavage by iPLA2, results in an increase in fluorescence.
-
Inhibitor Library: Including this compound and other test compounds.
-
Assay Buffer: Optimized for iPLA2 activity.
-
384-well microplates.
-
Fluorescence plate reader.
B. Experimental Procedure:
-
Dispense the test compounds (including this compound as a positive control) and vehicle controls into the wells of a 384-well plate.
-
Add the purified iPLA2 enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the iPLA2 activity.
C. Data Analysis:
-
Calculate the initial reaction rates for each well.
-
Determine the percent inhibition for each compound at a given concentration.
-
For active compounds, perform dose-response experiments to determine their IC50 values.
Experimental Workflow for iPLA2 Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing iPLA2 inhibitors like this compound.
References
Application Notes and Protocols for Studying Beta-Cell Apoptosis
Topic: General Protocols for Studying Beta-Cell Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic beta-cell apoptosis, or programmed cell death, is a critical factor in the pathogenesis of both type 1 and type 2 diabetes.[1][2][3] A reduction in beta-cell mass, largely due to apoptosis, leads to insufficient insulin production and subsequent hyperglycemia.[4][5] Understanding the molecular mechanisms that trigger beta-cell apoptosis is therefore essential for the development of novel therapeutic strategies aimed at preserving beta-cell function and mass.[1][3]
These application notes provide an overview of established protocols to induce and quantify beta-cell apoptosis, focusing on common inducers that mimic the pathophysiological conditions of diabetes, such as glucotoxicity, lipotoxicity, and endoplasmic reticulum (ER) stress.
Key Signaling Pathways in Beta-Cell Apoptosis
Beta-cell apoptosis is a complex process regulated by a network of signaling pathways. Chronic exposure to high glucose (glucotoxicity) and elevated free fatty acids (lipotoxicity) can induce ER stress and the unfolded protein response (UPR).[6][7] Prolonged ER stress activates pro-apoptotic factors, leading to caspase activation and cell death.[6] Additionally, mitochondrial dysfunction and the generation of reactive oxygen species (ROS) play a central role in initiating the apoptotic cascade.[6]
Caption: Key signaling pathways leading to beta-cell apoptosis.
Experimental Protocols
Induction of Beta-Cell Apoptosis in Cell Culture
This protocol describes the induction of apoptosis in a beta-cell line (e.g., MIN6 or INS-1E) using common stressors.
Materials:
-
MIN6 or INS-1E cells
-
Complete culture medium (e.g., DMEM with 15% FBS, 50 µM β-mercaptoethanol, penicillin/streptomycin)
-
Palmitate solution (conjugated to BSA)
-
Tunicamycin solution
-
Thapsigargin solution
-
High glucose medium (e.g., 30 mM glucose)
Workflow:
References
- 1. Beta-cell apoptosis in type 2 diabetes: quantitative and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis in pancreatic β-islet cells in Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of pancreatic beta-cell apoptosis in diabetes and its therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Beta-Cell Apoptosis in Type 2 Diabetes-Prone Situations and Potential Protection by GLP-1-Based Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Research progress on the mechanism of beta-cell apoptosis in type 2 diabetes mellitus [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Employing a Hypothetical Anti-Fibrotic Compound (GK187) in Cardiovascular Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic heart failure is a leading cause of morbidity and mortality worldwide, with cardiac fibrosis being a central pathological process in its progression.[1] Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated cardiac fibroblasts, leads to stiffening of the heart muscle, impaired cardiac function, and ultimately, heart failure.[1][2] The Transforming Growth Factor-β (TGF-β) signaling pathway is a key mediator in the development of cardiac fibrosis.[3][4] Upon cardiac injury or stress, TGF-β is activated and signals through its receptors to phosphorylate Smad2 and Smad3 transcription factors.[3][5] This leads to the transcription of pro-fibrotic genes, promoting the transformation of cardiac fibroblasts into myofibroblasts and subsequent ECM production.[1][6]
These application notes provide a framework for evaluating the efficacy of a hypothetical anti-fibrotic compound, GK187, in preclinical in vitro and in vivo models of cardiac fibrosis and hypertrophy. The protocols outlined below describe established methods for inducing fibrotic and hypertrophic responses in cardiac cells and animal models, which can be adapted to test the therapeutic potential of compounds like this compound.
Signaling Pathway: TGF-β/Smad-Mediated Cardiac Fibrosis
The TGF-β/Smad signaling cascade is a critical pathway in the pathogenesis of cardiac fibrosis.[7] Understanding this pathway is essential for developing targeted anti-fibrotic therapies.
Caption: TGF-β/Smad signaling pathway in cardiac fibrosis.
In Vitro Models of Cardiac Fibrosis and Hypertrophy
In vitro models are crucial for the initial screening and mechanistic evaluation of anti-fibrotic compounds.[8][9]
Experimental Workflow: In Vitro Compound Screening
The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like this compound in an in vitro model of cardiac fibrosis.
Caption: In vitro experimental workflow for this compound.
Protocol 1: TGF-β1-Induced Fibrosis in Cultured Cardiac Fibroblasts
This protocol details the induction of a fibrotic phenotype in primary cardiac fibroblasts.[8]
Materials:
-
Primary human or rodent cardiac fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction, qPCR, and immunocytochemistry
Procedure:
-
Seed cardiac fibroblasts in 6-well or 12-well plates and culture until they reach 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with TGF-β1 (e.g., 10 ng/mL) with or without varying concentrations of this compound for 24-48 hours. Include a vehicle control group.
-
After incubation, wash the cells with PBS.
-
For gene expression analysis, lyse the cells and extract RNA for qPCR analysis of fibrotic markers (e.g., Collagen I, α-SMA).
-
For protein analysis, fix the cells for immunocytochemistry to visualize α-SMA stress fibers or lyse for Western blotting.
Protocol 2: Endothelin-1-Induced Hypertrophy in iPSC-Derived Cardiomyocytes
This protocol describes the induction of a hypertrophic response in human induced pluripotent stem cell (iPSC)-derived cardiomyocytes.[10][11]
Materials:
-
iPSC-derived cardiomyocytes
-
Cardiomyocyte maintenance medium
-
Endothelin-1 (ET-1)
-
This compound
-
Reagents for measuring cell size, and hypertrophic markers (e.g., ANP, BNP)
Procedure:
-
Plate iPSC-derived cardiomyocytes on fibronectin-coated plates.[10]
-
Allow cells to mature for at least 5 days post-plating.[10]
-
Treat the cells with ET-1 (e.g., 100 nM) with or without varying concentrations of this compound for 48-96 hours.[11]
-
Assess cardiomyocyte hypertrophy by:
-
Measuring cell surface area using high-content imaging.
-
Quantifying the expression of hypertrophic markers such as ANP and proBNP in cell lysates or culture supernatant via ELISA or qPCR.[11]
-
Hypothetical In Vitro Data for this compound
Table 1: Effect of this compound on TGF-β1-Induced Fibrotic Gene Expression in Cardiac Fibroblasts
| Treatment Group | Collagen I mRNA (Fold Change) | α-SMA mRNA (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| TGF-β1 (10 ng/mL) | 8.5 ± 1.2 | 6.2 ± 0.9 |
| TGF-β1 + this compound (1 µM) | 4.2 ± 0.6 | 3.1 ± 0.5 |
| TGF-β1 + this compound (10 µM) | 1.8 ± 0.3 | 1.5 ± 0.4 |
Data are presented as mean ± SD.
Table 2: Effect of this compound on ET-1-Induced Hypertrophy in iPSC-Cardiomyocytes
| Treatment Group | Cell Surface Area (µm²) | BNP Secretion (pg/mL) |
| Vehicle Control | 1500 ± 120 | 50 ± 8 |
| ET-1 (100 nM) | 2100 ± 180 | 250 ± 35 |
| ET-1 + this compound (1 µM) | 1850 ± 150 | 150 ± 20 |
| ET-1 + this compound (10 µM) | 1600 ± 130 | 75 ± 12 |
Data are presented as mean ± SD.
In Vivo Models of Cardiac Fibrosis and Hypertrophy
Animal models are essential for evaluating the therapeutic efficacy and safety of anti-fibrotic compounds in a complex physiological system.[12][13]
Experimental Workflow: In Vivo Compound Efficacy Testing
The following diagram outlines a general workflow for testing the efficacy of this compound in an in vivo model of cardiac fibrosis.
Caption: In vivo experimental workflow for this compound.
Protocol 3: Angiotensin II-Induced Cardiac Fibrosis and Hypertension in Mice
This model uses continuous infusion of angiotensin II (Ang II) to induce hypertension, cardiac hypertrophy, and fibrosis.[14][15]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Angiotensin II
-
Osmotic minipumps
-
Anesthetics (e.g., isoflurane)
-
Surgical tools
-
Blood pressure monitoring system
-
Echocardiography system
Procedure:
-
Anesthetize mice and subcutaneously implant osmotic minipumps containing Ang II (e.g., 2 µg/g/day) or saline (for sham controls) for continuous infusion over 28 days.[15]
-
Begin treatment with this compound (e.g., via oral gavage) or vehicle daily.
-
Monitor systolic blood pressure weekly using a tail-cuff system.[14]
-
Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions.
-
At the end of the 28-day period, sacrifice the animals, and harvest the hearts.
-
Fix a portion of the heart for histological analysis (e.g., Masson's trichrome or Picrosirius red staining) to quantify fibrosis.[16]
-
Use another portion for molecular analysis of fibrotic and hypertrophic markers.
Protocol 4: Transverse Aortic Constriction (TAC) Model of Pressure Overload-Induced Hypertrophy and Fibrosis in Mice
The TAC model is a widely used surgical procedure to induce pressure overload, leading to cardiac hypertrophy and subsequent heart failure with fibrosis.[12][17][18]
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Anesthetics
-
Surgical microscope and instruments
-
Suture (e.g., 6-0 silk)
-
A spacer (e.g., a 27-gauge needle)
-
Echocardiography system
Procedure:
-
Anesthetize the mouse. A minimally invasive approach without ventilation can be employed.[17][19]
-
Make a small incision to expose the transverse aortic arch.
-
Pass a suture around the aorta between the innominate and left common carotid arteries.
-
Tie the suture around the aorta and a 27-gauge needle, then quickly remove the needle to create a constriction.[18]
-
For sham-operated controls, perform the same procedure without tightening the suture.
-
Administer this compound or vehicle daily starting from a predetermined time point (e.g., 1 day or 1 week post-TAC).
-
Monitor cardiac function weekly via echocardiography.
-
After a defined period (e.g., 4-8 weeks), sacrifice the animals and harvest the hearts for histological and molecular analyses as described in Protocol 3.
Hypothetical In Vivo Data for this compound
Table 3: Effect of this compound on Cardiac Function and Fibrosis in Angiotensin II-Infused Mice
| Treatment Group | LVEF (%) | Interstitial Fibrosis (%) |
| Sham + Vehicle | 55 ± 4 | 1.5 ± 0.5 |
| Ang II + Vehicle | 40 ± 5 | 8.2 ± 1.5 |
| Ang II + this compound (10 mg/kg) | 48 ± 6 | 4.5 ± 1.0 |
| Ang II + this compound (30 mg/kg) | 52 ± 5 | 2.8 ± 0.8 |
LVEF: Left Ventricular Ejection Fraction. Data are presented as mean ± SD.
Table 4: Effect of this compound on Cardiac Hypertrophy in the TAC Model
| Treatment Group | Heart Weight/Body Weight (mg/g) | Cardiomyocyte Cross-Sectional Area (µm²) |
| Sham + Vehicle | 4.5 ± 0.3 | 250 ± 30 |
| TAC + Vehicle | 7.8 ± 0.6 | 480 ± 50 |
| TAC + this compound (10 mg/kg) | 6.5 ± 0.5 | 390 ± 45 |
| TAC + this compound (30 mg/kg) | 5.2 ± 0.4 | 300 ± 35 |
Data are presented as mean ± SD.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of a hypothetical anti-fibrotic compound, this compound, in cardiovascular research. By utilizing these established in vitro and in vivo models, researchers can effectively assess the compound's potential to mitigate cardiac fibrosis and hypertrophy, key pathologies in the progression of heart failure. The successful inhibition of the TGF-β/Smad pathway and subsequent reduction in fibrotic and hypertrophic markers in these models would provide a strong rationale for further development of this compound as a novel therapeutic agent for cardiovascular diseases.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. Myocardial Fibrosis: Cell Signaling and In Vitro Modeling - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling [frontiersin.org]
- 5. The complex pattern of SMAD signaling in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transforming Growth Factor (TGF)-β signaling in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis [frontiersin.org]
- 10. fujifilmcdi.com [fujifilmcdi.com]
- 11. Cardiac hypertrophy in a dish: a human stem cell based model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protokół budowy mysiego modelu nadciśnieniowego zwłóknienia mięśnia sercowego z wykorzystaniem angiotensyny II [jove.com]
- 15. Angiotensin II-induced cardiac fibrosis and dysfunction are exacerbated by deletion of cGKI in periostin+ myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 18. mmpc.org [mmpc.org]
- 19. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting GK187 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with GK187 in aqueous buffers.
Troubleshooting Guides
Issue: this compound Precipitation Upon Dilution in Aqueous Buffer
Researchers frequently encounter precipitation when diluting a concentrated this compound stock solution (e.g., in DMSO) into an aqueous experimental buffer. This is a common issue for hydrophobic compounds.[1][2] The following guide provides a systematic approach to resolving this problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
1. What is the known solubility of this compound in common solvents?
Published data from suppliers provides the following solubility information for this compound:
| Solvent | Concentration |
| DMF | 10 mg/mL |
| DMSO | 10 mg/mL |
| Ethanol | 10 mg/mL |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
| Data sourced from Cayman Chemical product information sheet.[3] |
2. I've prepared a 10 mg/mL stock of this compound in DMSO, but it precipitates when I add it to my cell culture media. What should I do?
This is a common occurrence when a concentrated stock in an organic solvent is diluted into an aqueous medium due to a rapid change in solvent polarity.[1] Here are several steps you can take:
-
Optimize your dilution technique: Pre-warm your media to 37°C. Add the this compound stock solution dropwise while gently vortexing or swirling the media. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.[2]
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first to get closer to your final concentration. Then, add the final diluted sample to your aqueous medium.[4]
-
Reduce the final DMSO concentration: Most cells can tolerate a final DMSO concentration of up to 0.1% to 0.5%.[4][5] Ensure your experimental controls contain the same final concentration of DMSO.
3. What is the recommended procedure for preparing a this compound stock solution?
To ensure your this compound is fully dissolved and stable, follow this general protocol:
Protocol for Preparing this compound Stock Solution:
Caption: Protocol for preparing this compound stock solution.
4. Can I increase the aqueous solubility of this compound in my buffer?
Yes, there are several strategies to enhance the solubility of hydrophobic compounds like this compound in aqueous solutions:
-
pH Adjustment: The solubility of some compounds can be influenced by the pH of the buffer.[2][6] You can test the solubility of this compound in a range of physiologically relevant pH buffers to see if this has a positive effect.
-
Use of Co-solvents: As indicated by the solubility data, a mixture of ethanol and PBS can improve the solubility of this compound.[3] You can experiment with small, non-toxic percentages of co-solvents like ethanol or glycerol in your final buffer.[7][8]
-
Inclusion of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, can help to keep hydrophobic compounds in solution by forming micelles.[8]
5. How can I determine the maximum soluble concentration of this compound in my specific experimental setup?
It is highly recommended to determine the kinetic solubility of this compound in your specific buffer system. This will give you a reliable upper concentration limit for your experiments.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a serial dilution of this compound: In a 96-well plate, prepare a serial dilution of your this compound stock solution in your final aqueous buffer. Include a buffer-only control and a buffer with the highest concentration of DMSO (or other solvent) as a negative control.
-
Incubate: Cover the plate and incubate under the same conditions as your experiment (e.g., 1-2 hours at 37°C).[1]
-
Visual Inspection: Examine the wells under a light microscope for any signs of precipitation (e.g., crystals, cloudiness).[1]
-
Instrumental Analysis (Optional): For a more quantitative measure, read the absorbance or light scattering of the plate at a wavelength where this compound does not absorb (e.g., 600-700 nm). An increase in absorbance or scattering compared to the control indicates precipitation.[1]
-
Determine Maximum Solubility: The highest concentration that does not show any visual or instrumental evidence of precipitation is considered the kinetic solubility limit for this compound in your specific experimental conditions.
Signaling Pathway Context: this compound as a GVIA iPLA₂ Inhibitor
This compound is an inhibitor of Group VIA calcium-independent phospholipase A₂ (GVIA iPLA₂).[3] This enzyme is involved in basal cell metabolism. Understanding its place in a signaling pathway can be crucial for experimental design.
Caption: Inhibition of GVIA iPLA₂ by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
Technical Support Center: Identifying and Minimizing GK187 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GK187, a potent and selective inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2), while effectively managing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor belonging to the polyfluoroalkyl ketone class. Its primary and well-characterized target is the Group VIA Ca2+-independent phospholipase A2 (iPLA2), an enzyme involved in various cellular processes, including membrane remodeling, signal transduction, and apoptosis.[1][2] this compound is noted for its high potency and selectivity for GVIA iPLA2.[1][2]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects refer to the unintended interactions of a drug or compound with proteins other than its intended target. These interactions can lead to a variety of undesirable outcomes in experiments, including misleading data, cellular toxicity, or the activation of unintended signaling pathways. For a potent inhibitor like this compound, understanding and controlling for off-target effects is crucial for accurate interpretation of experimental results and for the development of safe and effective therapeutics.
Q3: What is the known selectivity profile of this compound?
This compound has been demonstrated to be a highly selective inhibitor of GVIA iPLA2. In comparative assays, it shows significantly less inhibition of other phospholipase A2 enzymes, such as Group IVA cytosolic PLA2 (cPLA2) and Group V secretory PLA2 (sPLA2).[1][2] This inherent selectivity is a key advantage of this compound.
Q4: What are the potential, uncharacterized off-targets of this compound?
While this compound is highly selective for GVIA iPLA2, like most small molecule inhibitors, it has the potential to interact with other proteins, particularly at higher concentrations. Given its chemical structure (a fluoroalkyl ketone), potential off-targets could include other enzymes that have a reactive serine in their active site, such as other serine hydrolases.[3][4][5] However, specific, comprehensive screening data for this compound against a broad panel of kinases or other enzyme families is not widely available in the public domain. Therefore, empirical validation in your experimental system is recommended.
Q5: How can I experimentally identify potential off-target effects of this compound in my system?
Several experimental approaches can be employed to identify off-target effects:
-
Kinase Panel Screening: A broad screen against a panel of kinases can identify any unintended inhibitory activity against these common off-targets of small molecule inhibitors.
-
Proteomic Profiling: Techniques like activity-based protein profiling (ABPP) or chemical proteomics can identify direct binding partners of this compound in a cellular lysate on a proteome-wide scale.
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with that of genetic knockdown (e.g., siRNA or CRISPR) of iPLA2 can help distinguish on-target from off-target effects. Discrepancies may suggest the involvement of other targets.
Q6: What are the best practices for minimizing off-target effects in my experiments with this compound?
-
Dose-Response Studies: Always perform a dose-response curve to determine the minimal effective concentration of this compound required to inhibit iPLA2 activity in your specific assay. Using the lowest effective concentration will minimize the risk of engaging lower-affinity off-targets.
-
Use of Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Inactive Analog Control: If available, use a structurally similar but inactive analog of this compound to differentiate between on-target and non-specific effects.
-
Structurally Unrelated Inhibitor: Employ a structurally distinct iPLA2 inhibitor to confirm that the observed phenotype is due to iPLA2 inhibition and not an off-target effect of the this compound chemical scaffold.
-
-
Target Engagement Assays: Confirm that this compound is engaging with its intended target, iPLA2, in your cellular system using techniques like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype | Off-target effect | 1. Perform a dose-response curve to see if the phenotype occurs at concentrations significantly higher than the IC50 for iPLA2 inhibition. 2. Use a structurally unrelated iPLA2 inhibitor to see if the phenotype is recapitulated. 3. Perform a rescue experiment by overexpressing iPLA2. If the phenotype persists, it is likely an off-target effect. |
| Cell-type specific effects | 1. Confirm iPLA2 expression levels in your cell line. 2. Consider that the signaling pathways downstream of iPLA2 may differ between cell types. | |
| Cellular toxicity at expected efficacious concentrations | On-target toxicity | 1. Modulate the expression of iPLA2 (e.g., via siRNA) to see if it phenocopies the toxicity. 2. The observed toxicity may be a direct consequence of inhibiting the physiological function of iPLA2 in your specific cell type. |
| Off-target toxicity | 1. Screen this compound against a panel of known toxicity targets (e.g., hERG, CYPs). 2. Perform a counter-screen in a cell line that does not express iPLA2. If toxicity persists, it is likely due to an off-target effect. | |
| No observable effect of this compound | Inactive compound | 1. Verify the integrity and concentration of your this compound stock solution. 2. Test the activity of this compound in a biochemical assay with purified iPLA2. |
| Low target expression | 1. Confirm the expression of iPLA2 in your experimental system (e.g., by Western blot or qPCR). | |
| Assay insensitivity | 1. Optimize your assay conditions to ensure it is sensitive enough to detect changes in iPLA2 activity. |
Quantitative Data Summary
The following tables provide a template for summarizing selectivity and off-target screening data for this compound.
Table 1: Selectivity Profile of this compound against Phospholipase A2 Isoforms
| Enzyme | IC50 (nM) | Selectivity (Fold vs. GVIA iPLA2) |
| GVIA iPLA2 (On-Target) | [Insert experimentally determined IC50] | 1 |
| GIVA cPLA2 | >10,000 | > [Calculate fold selectivity] |
| GV sPLA2 | >10,000 | > [Calculate fold selectivity] |
Note: The IC50 values for cPLA2 and sPLA2 are based on published data indicating no significant inhibition at high concentrations. Researchers should determine the precise IC50 for GVIA iPLA2 in their specific assay system.[1][2]
Table 2: Hypothetical Kinase Selectivity Profile for this compound (Template)
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| GVIA iPLA2 (On-Target) | 99% | [Insert value] |
| Off-Target Kinase A | [Insert value] | [Insert value] |
| Off-Target Kinase B | [Insert value] | [Insert value] |
| Off-Target Kinase C | [Insert value] | [Insert value] |
This table is a template. Actual values should be determined through a comprehensive kinase panel screen.
Experimental Protocols & Visualizations
Experimental Workflow for Identifying and Mitigating Off-Target Effects
References
- 1. New potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GK187 Incubation Time
Welcome to the technical support center for the optimal use of GK187, a selective inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Group VIA calcium-independent phospholipase A2 (iPLA2). iPLA2 is an enzyme that hydrolyzes the sn-2 acyl bond of phospholipids, releasing fatty acids and lysophospholipids. By inhibiting iPLA2, this compound blocks the production of these lipid second messengers, which are involved in various cellular signaling pathways.
Q2: What are the key downstream signaling pathways affected by this compound?
A2: Inhibition of iPLA2 by this compound can impact signaling pathways that rely on iPLA2-derived lipid mediators. The two primary pathways affected are:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: iPLA2 activity has been linked to the activation of the MAPK/ERK pathway. By inhibiting iPLA2, this compound can lead to a downstream reduction in the phosphorylation and activation of key proteins in this pathway, such as ERK.
-
p53 Signaling Pathway: iPLA2 and its products can influence the activity of the tumor suppressor protein p53. Inhibition of iPLA2 by this compound may therefore modulate p53-dependent cellular processes like cell cycle arrest and apoptosis.
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A3: A common starting point for in vitro experiments is to use a concentration range that brackets the reported IC50 value. For this compound, the reported IC50 for iPLA2 inhibition is approximately 0.17 µM. Therefore, a dose-response experiment could start with concentrations ranging from 0.01 µM to 10 µM to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How do I determine the optimal incubation time for this compound to achieve maximal inhibition?
A4: The optimal incubation time for maximal inhibition is cell-type and concentration-dependent and should be determined empirically. A time-course experiment is the most effective method. We recommend the following approach:
-
Select a concentration of this compound that you have determined to be effective from a dose-response study (e.g., 5-10 times the IC50).
-
Treat your cells with this compound for a range of time points (e.g., 1, 4, 8, 12, 24, and 48 hours).
-
At each time point, measure the desired downstream effect (e.g., inhibition of iPLA2 activity, reduction in ERK phosphorylation, or activation of p53).
-
The optimal incubation time will be the point at which you observe the maximal and most consistent effect before potential secondary effects or cytotoxicity occur.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable inhibition of iPLA2 activity | 1. This compound concentration is too low. 2. Incubation time is too short. 3. This compound has degraded. 4. Assay conditions are not optimal. | 1. Perform a dose-response experiment with a wider concentration range. 2. Perform a time-course experiment to determine the optimal incubation period. 3. Ensure proper storage of this compound solution as recommended by the manufacturer. Prepare fresh dilutions for each experiment. 4. Verify the pH, temperature, and substrate concentration of your iPLA2 activity assay. |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Inconsistent timing of this compound addition or assay termination. 3. Pipetting errors. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Use a multichannel pipette for simultaneous addition of reagents and be precise with incubation and termination times. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
| Unexpected cytotoxicity | 1. This compound concentration is too high. 2. Prolonged incubation time. 3. Off-target effects in the specific cell line. | 1. Lower the concentration of this compound. 2. Reduce the incubation time based on your time-course experiment. 3. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your inhibition experiment to monitor cytotoxicity. |
| Inconsistent effects on downstream signaling (MAPK, p53) | 1. Suboptimal incubation time to observe changes in phosphorylation or protein expression. 2. Cell passage number and confluency can affect signaling pathways. 3. Crosstalk with other signaling pathways. | 1. Perform a detailed time-course experiment for the specific signaling event (e.g., Western blot for p-ERK at 15, 30, 60, 120 minutes). 2. Maintain consistent cell culture conditions, including passage number and seeding density. 3. Consider the broader signaling network in your cell model and potential compensatory mechanisms. |
Data Presentation
Table 1: this compound Inhibitory Activity
| Target Enzyme | IC50 (µM) | Selectivity vs. iPLA2 |
| Group VIA Ca2+-independent Phospholipase A2 (iPLA2) | 0.17 | - |
| Cytosolic Phospholipase A2 (cPLA2) | >10 | >58-fold |
| Secretory Phospholipase A2 (sPLA2) | >10 | >58-fold |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for iPLA2 Inhibition
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a predetermined effective concentration of this compound (e.g., 1 µM). Include a vehicle control (e.g., DMSO).
-
Time-Course Incubation: Incubate the plates for various time points (e.g., 1, 4, 8, 12, and 24 hours).
-
Cell Lysis: At each time point, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
iPLA2 Activity Assay: Measure the iPLA2 activity in the cell lysates using a commercially available iPLA2 assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot iPLA2 activity against incubation time to determine the time point at which maximal inhibition is achieved.
Protocol 2: Time-Course of ERK Phosphorylation by Western Blot
-
Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach the desired confluency, treat them with the optimal concentration of this compound for different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against time.
Visualizations
Caption: this compound inhibits iPLA2, affecting downstream signaling pathways.
Caption: Workflow for optimizing this compound concentration and incubation time.
Technical Support Center: Polyfluoroalkyl Ketone Inhibitors
Welcome to the technical support center for polyfluoroalkyl ketone (PFK) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when working with this unique class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) will help you navigate your experiments and interpret your results with greater confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Stability
Q1: I'm unsure about the stability of my PFK inhibitor in different solvents. What are the best practices for storage and handling?
A: Proper handling and storage are critical for maintaining the integrity of your PFK inhibitor. Due to their chemical nature, stability can be a concern in certain solvents.
Troubleshooting Solvent-Related Instability:
-
Recommended Solvents: For stock solutions, polar aprotic solvents like DMSO are commonly used in toxicological studies due to their low toxicity and ability to permeate biological barriers.[1] However, some polyfluoroalkyl substances have shown degradation in solvents like acetonitrile (ACN), acetone, and DMSO over time.[1][2] For long-term storage, consider preparing stock solutions in solvents where PFAS have shown greater stability, such as methanol or isopropanol, and storing them at -20°C or -80°C in tightly sealed vials to prevent degradation.[1][2]
-
Avoid Repeated Freeze-Thaw Cycles: To maintain compound integrity, aliquot stock solutions into smaller, single-use volumes. This will minimize the number of freeze-thaw cycles the compound is subjected to.
-
Working Solutions: When preparing working solutions in aqueous buffers or cell culture media, it is best to do so immediately before the experiment. The stability of PFK inhibitors in aqueous environments can vary.
Summary of Solvent Stability for Related PFAS Compounds
| Solvent | Stability of many PFAS | Potential Issues |
| Deionized Water | Generally Stable[1][2] | Low solubility for some compounds |
| Methanol | Generally Stable[1][2] | Potential for esterification with some PFAS[1] |
| Isopropanol | Generally Stable[1][2] | --- |
| DMSO | Commonly used, but degradation observed for some PFAS[1][2] | Can affect cell differentiation and has other biological effects |
| Acetonitrile | Degradation observed for some PFAS[1][2] | --- |
| Acetone | Degradation observed for some PFAS[1][2] | --- |
Solubility and Formulation
Q2: My PFK inhibitor is poorly soluble in aqueous solutions, leading to precipitation in my cell culture media. How can I improve its solubility?
A: Poor aqueous solubility is a common challenge for many small molecule inhibitors, and the hydrophobic nature of the polyfluoroalkyl chain can exacerbate this issue.[3][4][5]
Troubleshooting Solubility Issues:
-
Co-solvents: The use of a small percentage of an organic co-solvent, such as DMSO or ethanol, in your final working solution can help to maintain the solubility of the inhibitor. However, it is crucial to include a vehicle control in your experiments to account for any effects of the solvent itself. Be mindful that high concentrations of organic solvents can be toxic to cells.
-
Formulation with Excipients: For in vivo studies, formulating the PFK inhibitor with solubility-enhancing excipients may be necessary. While there is no one-size-fits-all solution, various techniques can be explored, such as the use of cyclodextrins or lipid-based formulations.[5]
-
Sonication: Gentle sonication of the solution can sometimes help to dissolve the compound. However, be cautious as excessive sonication can lead to compound degradation.
-
pH Adjustment: Depending on the chemical properties of your specific PFK inhibitor (e.g., the presence of acidic or basic functional groups), adjusting the pH of the buffer may improve solubility.
Off-Target Effects and Data Interpretation
Q3: I'm observing unexpected cellular phenotypes that don't seem to be related to the intended target of my PFK inhibitor. How can I investigate potential off-target effects?
A: Off-target effects are a common concern with small molecule inhibitors and can lead to misinterpretation of experimental results.[6][7][8][9][10] The polyfluoroalkyl moiety may contribute to non-specific interactions.
Investigating Off-Target Effects Workflow:
Caption: Workflow for investigating potential off-target effects of PFK inhibitors.
Experimental Protocols for Off-Target Validation:
-
Dose-Response Analysis:
-
Objective: To determine if the observed phenotype is dose-dependent and correlates with the known IC50 of the inhibitor for its intended target.
-
Methodology:
-
Seed cells at an appropriate density in a multi-well plate.
-
Treat cells with a serial dilution of the PFK inhibitor, typically ranging from nanomolar to micromolar concentrations.
-
Include a vehicle control (e.g., DMSO).
-
After the desired incubation time, assess the phenotype of interest (e.g., cell viability, gene expression, protein phosphorylation).
-
Plot the response against the inhibitor concentration and calculate the EC50. Compare this to the known IC50 for the target. A significant discrepancy may suggest off-target effects.
-
-
-
Rescue Experiments with Target Overexpression:
-
Objective: To determine if overexpression of the intended target can rescue the observed phenotype, confirming that the inhibitor's effect is on-target.
-
Methodology:
-
Transfect cells with a plasmid encoding the target protein or an empty vector control.
-
After allowing for protein expression, treat the cells with the PFK inhibitor at a concentration that elicits the phenotype.
-
Assess the phenotype in both the target-overexpressing and control cells.
-
If the phenotype is rescued in the overexpressing cells, it provides strong evidence for on-target activity.
-
-
Covalent vs. Non-Covalent Inhibition
Q4: My PFK inhibitor is described as a covalent inhibitor. How does this affect my experimental design and data interpretation?
A: The distinction between covalent and non-covalent inhibition is crucial. Covalent inhibitors form a stable, often irreversible bond with their target protein.[11][12][13][14]
Considerations for Covalent Inhibitors:
-
Washout Experiments: Unlike non-covalent inhibitors, the effects of a covalent inhibitor may persist even after the compound is removed from the experimental medium. To test this:
-
Treat cells with the inhibitor for a defined period.
-
Wash the cells thoroughly with fresh media to remove any unbound inhibitor.
-
Continue to culture the cells in inhibitor-free media and monitor the phenotype over time.
-
A sustained effect after washout is indicative of covalent or very slow-offset inhibition.
-
-
Duration of Action: The prolonged duration of action of covalent inhibitors can be an advantage, but it also means that the timing of your experimental readouts is critical.
-
Potential for Toxicity: Irreversible binding can sometimes lead to higher toxicity if the inhibitor has off-target covalent interactions.[11]
Logical Relationship of Inhibition Type and Experimental Outcome:
Caption: Relationship between inhibitor type and expected outcome in washout experiments.
Assay Interference
Q5: I am using a fluorescence-based or luciferase-based assay and suspect my PFK inhibitor might be causing interference. How can I check for this?
A: Polyfluoroalkyl substances have been reported to interfere with certain types of assays, potentially leading to false-positive or false-negative results.[15]
Troubleshooting Assay Interference:
-
Control Experiments without Biological Target:
-
Objective: To determine if the PFK inhibitor directly affects the assay components.
-
Methodology:
-
Run the assay in the absence of the enzyme or cells you are studying.
-
Add the PFK inhibitor at the concentrations used in your main experiment.
-
If you observe a change in the signal (e.g., quenching of fluorescence, inhibition of luciferase), this indicates direct assay interference.
-
-
-
Use of Orthogonal Assays:
-
Objective: To confirm your findings using a different detection method.
-
Methodology:
-
If possible, use an alternative assay that measures the same biological endpoint but relies on a different technology (e.g., a colorimetric assay instead of a fluorescent one).
-
Consistent results across different assay platforms increase confidence that the observed effects are biological and not due to assay artifacts.
-
-
This technical support guide provides a starting point for addressing common challenges when working with polyfluoroalkyl ketone inhibitors. Due to the diverse nature of this class of compounds, it is always recommended to perform careful validation and include appropriate controls in your experiments.
References
- 1. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Solving parenteral solubility challenges in the development of oncology therapeutics - Lubrizol [lubrizol.com]
- 5. Harnessing Excipients to Solve the Bioavailability Challenge - Lubrizol [lubrizol.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 11. Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emjreviews.com [emjreviews.com]
- 13. Frontiers | Repurposing Known Drugs as Covalent and Non-covalent Inhibitors of the SARS-CoV-2 Papain-Like Protease [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]
GK187 stability and storage conditions
This technical support guide provides detailed information on the stability and storage of GK187, a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). It is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed vial.[1][2][3] Some suppliers suggest that for stock solutions, storage at -80°C can extend the shelf life up to 6 months.[4] It is also recommended to store it in a cool, well-ventilated area away from direct sunlight or heat sources.[5]
Q2: What is the expected shelf life of this compound?
A2: When stored as recommended at -20°C with the vial tightly sealed, this compound is stable for at least one year, with some sources indicating stability for up to 24 months.[1][2] For stock solutions in DMSO, the recommended usage is within 6 months when stored at -80°C and within 1 month when stored at -20°C.[4]
Q3: How should I handle this compound upon receiving it?
A3: Upon receipt, it is crucial to allow the product vial to equilibrate to room temperature for at least one hour before opening.[2] This prevents condensation from forming inside the vial, which could affect the compound's stability.
Q4: Can I prepare stock solutions of this compound in advance?
A4: While it is always best to prepare solutions on the same day of use, stock solutions can be made in advance.[2] If you need to do so, it is recommended to store the solution in tightly sealed aliquots at -20°C.[2] These stock solutions are generally usable for up to one month.[2]
Q5: In which solvents is this compound soluble?
A5: this compound is soluble in solvents such as ethanol, DMSO, and dimethylformamide (DMF) at a concentration of approximately 10 mg/mL.[1][3] For aqueous solutions, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice.[1] Using this method, the solubility in a 1:2 solution of ethanol:PBS (pH 7.2) is approximately 0.3 mg/mL.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation during preparation of in vivo working solutions. | The compound may have limited solubility in the chosen solvent mixture. | Gentle heating and/or sonication can be used to aid dissolution.[4] Consider adjusting the solvent ratios; for example, keeping the proportion of DMSO below 2% if the animal model is sensitive.[4] |
| Inconsistent experimental results. | Improper storage or handling may have led to degradation of the compound. | Ensure that this compound is stored at the recommended temperature and protected from moisture. Always allow the vial to reach room temperature before opening. Prepare fresh solutions for each experiment whenever possible.[2] |
| Difficulty dissolving this compound as supplied. | Some suppliers provide this compound as a solution in methyl acetate.[1] | To use a different solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen. Immediately after, add the solvent of your choice.[1] |
Stability and Storage Conditions Summary
| Parameter | Condition | Duration | Source |
| Solid Compound Storage | -20°C, tightly sealed vial | ≥ 1 year to 24 months | [1][2] |
| Stock Solution in DMSO | -20°C, tightly sealed aliquots | Up to 1 month | [2][4] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [4] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature for at least one hour.[2]
-
If this compound is supplied in a solvent like methyl acetate, evaporate the solvent under a gentle stream of nitrogen.[1]
-
Add the desired volume of a suitable solvent such as DMSO, ethanol, or DMF to achieve a concentration of approximately 10 mg/mL.[1][3]
-
Vortex briefly to ensure complete dissolution.
-
If not for immediate use, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months.[2][4]
Protocol 2: Preparation of Aqueous Working Solution
-
Prepare a stock solution of this compound in ethanol as described in Protocol 1.
-
Dilute the ethanolic stock solution with the aqueous buffer of choice (e.g., PBS, pH 7.2) to the final desired concentration.[1] Note that the solubility is approximately 0.3 mg/mL in a 1:2 ethanol:PBS solution.[1][3]
-
It is recommended to use the aqueous working solution on the same day it is prepared.[2]
Protocol 3: Example In Vivo Formulation
For in vivo experiments, the following formulation can be prepared, ensuring to add each solvent sequentially[4]:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
The solubility in this formulation is ≥ 2.5 mg/mL.[4] It is highly recommended to prepare this working solution freshly on the day of use.[4]
Visual Guides
Caption: Recommended workflow for handling and preparing this compound.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Navigating GK187-Induced Cytotoxicity in Cell Lines
Welcome to the technical support center for researchers utilizing GK187, a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, mitigate, and understand the cytotoxic effects of this compound in your cell line experiments.
Understanding this compound and its Potential for Cytotoxicity
This compound is a valuable tool for studying the roles of iPLA2 in various cellular processes. However, like many targeted inhibitors, it can induce cytotoxicity, primarily through the induction of apoptosis. The inhibition of iPLA2β, the target of this compound, can disrupt cellular homeostasis and activate programmed cell death pathways. This guide will equip you with the knowledge to design experiments that minimize these off-target effects while maximizing the specific inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound-induced cytotoxicity is primarily linked to the induction of apoptosis. As an inhibitor of iPLA2β, this compound can disrupt cellular signaling pathways that regulate cell survival and death. Inhibition of iPLA2β has been associated with the activation of both intrinsic and extrinsic apoptotic pathways, potentially involving cellular stress responses like endoplasmic reticulum (ER) stress, leading to the activation of caspases (caspase-3 in particular) and subsequent programmed cell death.
Q2: At what concentration does this compound typically become cytotoxic?
A2: The cytotoxic concentration of this compound is highly dependent on the specific cell line and experimental conditions (e.g., incubation time, cell density). While specific IC50 values for this compound-induced cytotoxicity are not widely published, it is crucial to perform a dose-response experiment for your particular cell line. Start with a broad range of concentrations to determine the optimal concentration that inhibits iPLA2 activity without causing significant cell death.
Q3: How can I determine if the observed cell death is due to this compound's specific inhibition of iPLA2 or off-target effects?
A3: To distinguish between on-target and off-target effects, consider the following strategies:
-
Use a structurally different iPLA2 inhibitor: If a different iPLA2 inhibitor produces a similar cytotoxic effect, it is more likely an on-target effect.
-
Rescue experiment: Attempt to rescue the cells from cytotoxicity by providing downstream products of the iPLA2 pathway.
-
Knockdown/knockout of iPLA2: Use siRNA or CRISPR/Cas9 to reduce iPLA2 expression. If the cells become resistant to this compound-induced cytotoxicity, it confirms an on-target effect.
Q4: Can serum concentration in the culture medium affect this compound-induced cytotoxicity?
A4: Yes, serum concentration can significantly impact cellular sensitivity to various compounds, including this compound. Serum contains growth factors and survival signals that can protect cells from apoptosis. Performing experiments in serum-starved or low-serum conditions may increase the cytotoxic effects of this compound. It is advisable to maintain consistent serum conditions throughout your experiments and to test the effects of different serum concentrations if cytotoxicity is a concern.
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed even at low concentrations of this compound. | 1. High sensitivity of the cell line to iPLA2 inhibition. 2. Suboptimal experimental conditions. 3. This compound stock solution degradation or contamination. | 1. Perform a thorough dose-response and time-course experiment to identify a non-toxic working concentration and optimal incubation time. 2. Optimize cell seeding density. Lower density cultures can be more sensitive. 3. Prepare fresh this compound stock solutions and store them appropriately. |
| Inconsistent results between experiments. | 1. Variation in cell passage number. 2. Inconsistent incubation times or this compound concentrations. 3. Fluctuations in incubator conditions (CO2, temperature, humidity). | 1. Use cells within a consistent and low passage number range. 2. Ensure precise and consistent preparation of this compound dilutions and treatment times. 3. Regularly calibrate and monitor incubator conditions. |
| Difficulty in dissolving this compound. | Improper solvent or technique. | This compound is soluble in organic solvents such as DMSO, DMF, and ethanol. For cell culture, prepare a concentrated stock in DMSO and then dilute it in the culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. |
| Observed cytotoxicity is suspected to be through apoptosis. | Activation of caspase-dependent cell death pathways. | Co-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) and this compound. If the caspase inhibitor rescues the cells from death, it confirms the involvement of apoptosis. This can help to study the non-apoptotic roles of iPLA2. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. It is recommended to start with a wide range of concentrations (e.g., from nanomolar to high micromolar). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for cytotoxicity and select a non-toxic concentration for your future experiments.
Protocol 2: Assessing Apoptosis Induction by this compound using Caspase-3 Activity Assay
-
Cell Treatment: Seed cells in a multi-well plate and treat them with the desired concentration of this compound (and a vehicle control) for the desired time.
-
Cell Lysis: Lyse the cells using a buffer compatible with the caspase-3 activity assay kit.
-
Caspase-3 Assay:
-
Add the cell lysate to a microplate.
-
Add the caspase-3 substrate (e.g., a fluorogenic or colorimetric substrate).
-
Incubate at 37°C, protected from light if using a fluorescent substrate.
-
-
Measurement: Read the fluorescence or absorbance at the appropriate wavelength at several time points to determine the reaction kinetics.
-
Data Analysis: Compare the caspase-3 activity in this compound-treated cells to the vehicle-treated control cells.
Signaling Pathways and Workflows
To visualize the key processes involved in this compound-induced cytotoxicity and the experimental approaches to mitigate it, the following diagrams are provided.
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for this compound cytotoxicity.
By understanding the underlying mechanisms of this compound-induced cytotoxicity and following these troubleshooting guidelines and protocols, researchers can effectively use this potent inhibitor to investigate the critical roles of iPLA2β in cellular physiology and disease.
refining experimental design for GK187 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design for studies involving GK187, a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (iPLA₂).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical inhibitor of Group VIA calcium--independent phospholipase A₂ (iPLA₂). Its primary mechanism of action is the inhibition of this enzyme, which plays a key role in basal cell metabolism and the generation of lipid signaling molecules.[1] iPLA₂ hydrolyzes the sn-2 ester bond of glycerophospholipids, leading to the release of fatty acids, such as arachidonic acid, and lysophospholipids. By inhibiting iPLA₂, this compound prevents the downstream signaling cascades initiated by these lipid messengers.
Q2: What are the key signaling pathways affected by this compound?
By inhibiting iPLA₂, this compound primarily impacts signaling pathways that are dependent on iPLA₂-derived lipid mediators. These include pathways involved in cell growth, inflammation, and apoptosis. Key downstream pathways influenced by iPLA₂ activity include the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) signaling cascades.
Q3: What is the reported potency and selectivity of this compound?
Q4: In what solvents can this compound be dissolved?
This compound is soluble in a variety of organic solvents. The following table summarizes its solubility.[1]
| Solvent | Solubility |
| DMF | 10 mg/ml |
| DMSO | 10 mg/ml |
| Ethanol | 10 mg/ml |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/ml |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of iPLA₂ Activity
-
Question: I am not observing the expected inhibition of iPLA₂ activity after treating my cells or enzyme preparation with this compound. What could be the reason?
-
Answer:
-
Improper Dissolution: Ensure that this compound is completely dissolved in the appropriate solvent before use. Precipitates or incomplete dissolution can lead to inaccurate concentrations. Sonication may aid in dissolution.[2]
-
Incorrect Concentration: Verify the calculations for your working concentrations. It is advisable to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental system.
-
Reagent Stability: Ensure that the this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Conditions: The inhibitory activity of this compound can be influenced by the specific assay conditions, such as substrate concentration and composition of the reaction buffer. Refer to established protocols for iPLA₂ activity assays.
-
Issue 2: High Background Signal in iPLA₂ Activity Assay
-
Question: My iPLA₂ activity assay is showing a high background signal, making it difficult to accurately measure inhibition by this compound. What are the potential causes and solutions?
-
Answer:
-
Non-enzymatic Substrate Hydrolysis: The substrate used in your assay may be prone to spontaneous hydrolysis. Include a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis and subtract this from your experimental values.
-
Contamination: The enzyme preparation or other reagents may be contaminated with other lipases. Ensure the purity of your iPLA₂ enzyme.
-
Assay Buffer Components: Certain components in the assay buffer may interfere with the detection method. Test the background signal of the buffer alone.
-
Issue 3: Off-Target Effects Observed
-
Question: I am observing cellular effects that may not be directly related to iPLA₂ inhibition. How can I investigate potential off-target effects of this compound?
-
Answer:
-
Use of Multiple Inhibitors: To confirm that the observed effects are due to iPLA₂ inhibition, use other structurally and mechanistically different iPLA₂ inhibitors as controls.
-
Rescue Experiments: Attempt to "rescue" the phenotype observed with this compound treatment by adding back the downstream products of iPLA₂ activity, such as arachidonic acid or lysophospholipids.
-
Control Experiments: Include appropriate negative controls, such as vehicle-treated cells, and positive controls for the expected phenotype.
-
Selectivity Profiling: While this compound is reported to be selective, it's important to consider its effects on other related enzymes, especially at higher concentrations.
-
Issue 4: Difficulty in Interpreting Arachidonic Acid Release Assay Results
-
Question: The results from my arachidonic acid release assay after this compound treatment are ambiguous. How can I improve the clarity of my data?
-
Answer:
-
Stimulation Conditions: The release of arachidonic acid is often stimulated by an agonist. Optimize the concentration and incubation time of the stimulus to achieve a robust and reproducible response.
-
Radiolabeling Efficiency: If using radiolabeled arachidonic acid, ensure efficient incorporation into cellular phospholipids.
-
Metabolism of Arachidonic Acid: Released arachidonic acid can be rapidly metabolized. Consider using cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors to prevent its conversion to eicosanoids, which can simplify the interpretation of the results.
-
Time Course Experiment: Perform a time-course experiment to determine the optimal time point for measuring arachidonic acid release after stimulation and this compound treatment.
-
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| XI(50) | 0.0001 | [2] |
| Inhibition of GVIA iPLA₂ | 99.8% at 0.091 mole fraction | [1] |
| Selectivity (Inhibition) | < 25% for GIVA cPLA₂ | [1] |
| 32.8% for GV sPLA₂ | [1] | |
| Solubility in DMSO | 10 mg/ml | [1] |
| Solubility in Ethanol | 10 mg/ml | [1] |
Experimental Protocols
1. iPLA₂ Activity Assay (General Protocol)
This protocol provides a general framework for measuring iPLA₂ activity and its inhibition by this compound. Specific details may need to be optimized for your experimental system.
-
Materials:
-
Purified iPLA₂ enzyme or cell lysate containing iPLA₂
-
Phospholipid substrate (e.g., radiolabeled or fluorescently labeled phosphatidylcholine)
-
Assay buffer (e.g., Tris-HCl buffer with EDTA)
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
96-well plate
-
Plate reader (scintillation counter or fluorescence plate reader)
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the iPLA₂ enzyme preparation.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature.
-
Initiate the reaction by adding the phospholipid substrate.
-
Incubate the reaction for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Measure the product formation using the appropriate detection method (e.g., scintillation counting for radiolabeled product or fluorescence measurement).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
2. Arachidonic Acid Release Assay
This protocol outlines a method to measure the effect of this compound on agonist-stimulated arachidonic acid release from cultured cells.
-
Materials:
-
Cultured cells
-
Cell culture medium
-
[³H]-Arachidonic acid
-
Agonist to stimulate arachidonic acid release (e.g., ATP, ionomycin)
-
This compound
-
Scintillation cocktail and counter
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow.
-
Label the cells by incubating them with [³H]-Arachidonic acid in the culture medium for several hours to allow for its incorporation into cellular phospholipids.
-
Wash the cells to remove unincorporated [³H]-Arachidonic acid.
-
Pre-incubate the cells with different concentrations of this compound or vehicle control for a specified time.
-
Stimulate the cells with an appropriate agonist to induce arachidonic acid release.
-
After the stimulation period, collect the cell culture supernatant.
-
Measure the amount of released [³H]-Arachidonic acid in the supernatant using a scintillation counter.
-
Lyse the cells and measure the total incorporated radioactivity to normalize the released radioactivity.
-
Calculate the percentage of arachidonic acid release and the inhibition by this compound.
-
Mandatory Visualizations
Caption: this compound inhibits iPLA₂, blocking the release of signaling lipids.
References
how to control for non-specific effects of GK187
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments using the Group VIA Ca2+-independent phospholipase A2 (GVIA iPLA2) inhibitor, GK187.
Frequently Asked questions (FAQs)
Q1: What is the known selectivity of this compound?
A: this compound is a highly potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). It has been reported to have an XI(50) value of 0.0001 for GVIA iPLA2. Notably, it shows no significant inhibition against GIVA cPLA2 or GV sPLA2.[1] Another study confirmed its selectivity, finding no considerable inhibition of the SARS-CoV-2 main protease.
Q2: I am observing a phenotype that doesn't seem to be related to the known functions of iPLA2. Could this be an off-target effect of this compound?
A: While this compound is highly selective, off-target effects are a possibility with any small molecule inhibitor. Unexplained phenotypes should be investigated to ensure they are not a result of unintended interactions. The troubleshooting guide below provides a systematic approach to investigate and control for potential off-target effects.
Q3: How can I be sure that the observed effects in my experiment are due to the inhibition of iPLA2 by this compound?
A: Attributing the observed effects to the specific inhibition of iPLA2 requires rigorous experimental controls. This involves a multi-pronged approach, including the use of negative controls, genetic knockdown or knockout of the target, and rescue experiments. Detailed protocols for these key experiments are provided in this guide.
Troubleshooting Guide: Controlling for Non-Specific Effects of this compound
If you are encountering unexpected or inconsistent results with this compound, this guide will help you systematically troubleshoot and control for potential non-specific effects.
Problem: Observed cellular phenotype is inconsistent with known iPLA2 function.
Logical Relationship for Troubleshooting Unexpected Results
References
Technical Support Center: Optimizing In Vivo Efficacy of GK187
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of GK187, a selective inhibitor of Group VIA calcium-independent phospholipase A2 (iPLA₂).
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and offers structured solutions.
| Issue | Potential Cause | Recommended Solution |
| 1. Lack of In Vivo Efficacy Despite In Vitro Potency | Poor bioavailability due to formulation issues. | Review and optimize the formulation. This compound is soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (10 mg/ml). For in vivo administration, a solution in Ethanol:PBS (pH 7.2) at a 1:2 ratio is suggested, with a solubility of 0.3 mg/ml.[1] Consider co-solvents like PEG or surfactants such as Tween 80 to improve solubility and stability.[2] Always include a vehicle-only control group to assess any effects of the formulation itself.[2] |
| Inadequate dose or dosing frequency. | Conduct a Maximum Tolerated Dose (MTD) study to determine the highest safe dose.[2] Use in vitro IC50 or EC50 values to estimate a starting dose for the MTD study, aiming for a plasma concentration several-fold higher.[2] Perform a dose-response study to identify the optimal dose for efficacy. | |
| Rapid metabolism or clearance of this compound. | Perform pharmacokinetic (PK) studies to determine the half-life, clearance, and volume of distribution of this compound.[3][4] Adjust the dosing frequency based on the PK profile to maintain therapeutic concentrations. | |
| 2. High Variability in Efficacy Data | Inconsistent dosing technique or animal handling. | Ensure all personnel are thoroughly trained in the chosen administration route (e.g., oral gavage, intraperitoneal injection). Standardize animal handling procedures to minimize stress, which can impact physiological responses. |
| Biological variability within the animal model. | Increase the number of animals per group to improve statistical power. Ensure the animal model is appropriate and well-characterized for the disease being studied. | |
| 3. Unexpected Toxicity | Off-target effects of this compound. | While this compound is selective for GVIA iPLA₂ over GIVA cPLA₂ and GV sPLA₂, off-target effects can still occur at higher concentrations.[1] Conduct a thorough toxicological assessment, including histopathology of major organs. |
| Vehicle-related toxicity. | Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A₂ (iPLA₂).[1] iPLA₂ is an enzyme involved in basal cell metabolism and the generation of lipid second messengers. By inhibiting iPLA₂, this compound can modulate downstream signaling pathways involved in inflammation and other cellular processes.
Q2: How should I prepare this compound for in vivo administration?
A2: Based on its solubility profile, this compound can be dissolved in DMF, DMSO, or ethanol.[1] For in vivo studies, a common practice is to prepare a stock solution in a suitable organic solvent and then dilute it with a pharmaceutically acceptable vehicle, such as a mixture of Ethanol and PBS (pH 7.2) at a 1:2 ratio.[1] It is crucial to perform a small-scale formulation test to ensure the compound remains in solution at the desired concentration and does not precipitate upon dilution.
Q3: What are the key initial in vivo studies to conduct with this compound?
A3: The first essential study is a Maximum Tolerated Dose (MTD) study to establish a safe dosing range.[2] Following the MTD, a pharmacokinetic (PK) study is recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[3][4] Subsequently, a dose-response efficacy study should be performed using doses below the MTD.[2]
Q4: How can I confirm that this compound is hitting its target in vivo?
A4: A pharmacodynamic (PD) study is necessary to demonstrate target engagement.[2] This involves collecting tissue samples from treated animals at various time points and measuring the activity of iPLA₂ or the levels of its downstream products.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Select a suitable animal model (e.g., mice or rats).
-
Based on in vitro data, select a starting dose expected to produce a plasma concentration several-fold higher than the IC50 value.[2]
-
Administer escalating doses of this compound to different groups of animals.
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The MTD is defined as the highest dose that does not cause significant morbidity or more than a predefined level of body weight loss (typically 15-20%).
Pharmacokinetic (PK) Study
Objective: To characterize the pharmacokinetic profile of this compound.
Methodology:
-
Administer a single dose of this compound to a cohort of animals at a dose known to be well-tolerated.
-
Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood samples to isolate plasma.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[3][4][5]
Visualizations
Caption: this compound inhibits iPLA₂ to block downstream signaling.
Caption: Workflow for in vivo evaluation of this compound.
References
dealing with inconsistent results from GK187 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with GK187, a potent and selective inhibitor of Group VIA Ca2+-independent phospholipase A2 (GVIA iPLA2). Variability in experimental outcomes can arise from several factors related to the compound's mechanism of action, experimental setup, and data interpretation. This guide offers structured information to identify potential sources of inconsistency and provides detailed experimental protocols to ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a polyfluoroalkyl ketone-based inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), also known as PNPLA9.[1] Its primary mechanism of action is the inhibition of this enzyme, which is involved in basal cell metabolism and membrane remodeling.[2] GVIA iPLA2 catalyzes the hydrolysis of the sn-2 acyl bond of phospholipids, releasing a free fatty acid and a lysophospholipid.
Q2: My cell viability assays (e.g., MTT, CellTiter-Glo) show inconsistent IC50 values for this compound between experiments. What could be the cause?
Inconsistent IC50 values in cell viability assays can stem from several factors:
-
Cell Density and Health: Ensure consistent cell seeding density across all experiments. Over-confluent or unhealthy cells can respond differently to treatment.
-
Serum Concentration: Components in serum can bind to this compound, reducing its effective concentration. Maintain a consistent serum percentage across all assays.
-
Solvent Concentration: this compound is typically dissolved in solvents like DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your specific cell line (typically <0.5%).
-
Incubation Time: The duration of this compound exposure can significantly impact IC50 values. Use a consistent incubation time for all experiments.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, membrane integrity). Results can vary between assay types. It is advisable to confirm findings using a complementary assay.
Q3: I am not observing the expected downstream effects on lipid signaling after this compound treatment in my western blots. What should I check?
Difficulty in detecting downstream effects via western blot can be due to several reasons:
-
Insufficient Pathway Activation: The GVIA iPLA2 pathway may not be sufficiently active under basal conditions in your cell line. Consider stimulating the cells with an appropriate agonist if applicable to your experimental question.
-
Antibody Performance: Ensure your primary antibodies for downstream targets are validated and used at the recommended dilution. Run positive and negative controls to confirm antibody specificity. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Timing of Lysate Collection: The peak of downstream signaling events can be transient. Perform a time-course experiment to determine the optimal time point for cell lysis after this compound treatment.
-
Compound Stability: While this compound is generally stable, repeated freeze-thaw cycles of stock solutions should be avoided. Prepare fresh dilutions from a stock solution for each experiment. The stability of this compound in your specific cell culture media over the course of the experiment should also be considered.[3][4]
Q4: I am observing unexpected or off-target cellular phenotypes with this compound treatment. What could be the cause?
Unexpected phenotypes may be due to off-target effects or the complex role of GVIA iPLA2.
-
Potential Off-Target Effects: While this compound is reported to be selective for GVIA iPLA2, high concentrations may lead to off-target effects.[1] It is crucial to perform a dose-response curve to identify the optimal concentration range. Consider using another structurally different GVIA iPLA2 inhibitor as a control to confirm that the observed phenotype is due to GVIA iPLA2 inhibition.
-
Impact on Membrane Integrity: Inhibition of iPLA2 can alter membrane phospholipid composition, which might affect membrane integrity and the function of membrane-associated proteins.[5][6][7][8][9] This could lead to secondary effects not directly related to the canonical signaling pathway.
-
Cell-Type Specific Responses: The role of GVIA iPLA2 can vary significantly between different cell types. The observed phenotype may be specific to the cellular context you are studying.
Troubleshooting Guides
High Variability in Cell Viability/Proliferation Assays
| Possible Cause | Recommendation |
| Inconsistent Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers per well. Allow cells to adhere and stabilize overnight before adding this compound. |
| Variable this compound Concentration | Prepare a master mix of this compound-containing media for each concentration to minimize pipetting errors. Perform serial dilutions carefully. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all experiments. |
| Precipitation of this compound | Visually inspect the media for any precipitation after diluting the this compound stock solution. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with your cells. |
Inconsistent Western Blot Results
| Possible Cause | Recommendation |
| Low Abundance of Target Protein | Increase the amount of protein loaded onto the gel. Use a positive control lysate from a cell line known to express the target protein. |
| Poor Antibody Quality | Use a validated antibody. Check the manufacturer's datasheet for recommended applications and dilutions. |
| Inefficient Protein Transfer | Optimize the transfer time and voltage based on the molecular weight of your target protein. Confirm transfer efficiency by staining the membrane with Ponceau S. |
| Suboptimal Blocking | Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Ensure the membrane is fully submerged and incubated for at least 1 hour at room temperature. |
| Inappropriate Washing Steps | Wash the membrane thoroughly with TBST between antibody incubations to remove non-specific binding. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Downstream Targets
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control for the optimized duration.
-
Protein Extraction: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
Visualizations
Caption: GVIA iPLA2 Signaling Pathway and Inhibition by this compound.
Caption: Logical Workflow for Troubleshooting Inconsistent Results.
References
- 1. New potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between antimicrobial peptides-induced cell membrane damage and bactericidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to iPLA2 Inhibitors: GK187 vs. Bromoenol Lactone (BEL)
For researchers investigating the intricate roles of calcium-independent phospholipase A2 (iPLA2) in cellular signaling, inflammation, and disease, the choice of a selective and reliable inhibitor is paramount. This guide provides a detailed comparison of two commonly used iPLA2 inhibitors: the novel fluoroketone GK187 and the classical suicide substrate, bromoenol lactone (BEL).
Mechanism of Action and Molecular Interaction
This compound is a potent and selective, reversible inhibitor belonging to the fluoroketone class. These inhibitors are designed to target the serine active site of iPLA2.[1][2] The polar fluoroketone headgroup forms hydrogen bonds with key residues in the enzyme's active site, such as Gly486, Gly487, and Ser519, while a hydrophobic chain mimics the fatty acid substrate, establishing hydrophobic contacts within a binding pocket.[2] This mode of action effectively blocks the entrance of phospholipid substrates to the catalytic site.[2]
Bromoenol lactone (BEL) , in contrast, is an irreversible, mechanism-based inhibitor.[3] It acts as a suicide substrate, meaning the enzyme itself catalyzes its conversion into a reactive species.[4] iPLA2 hydrolyzes the lactone in BEL, generating a bromomethyl keto acid.[4] This product then covalently modifies, or alkylates, the active site serine residue, leading to permanent inactivation of the enzyme.[5][6]
Potency and Efficacy
Direct comparison of potency is nuanced due to different metrics reported in the literature. However, available data indicates that this compound is an exceptionally potent inhibitor.
| Inhibitor | Potency Metric | Value | Target Enzyme | Notes |
| This compound | XI(50) | 0.0001 | GVIA iPLA2 | XI(50) is the mole fraction of the inhibitor in a mixed micelle assay required for 50% inhibition.[7][8] |
| BEL | IC50 | ~60 nM | iPLA2 | The IC50 value represents the concentration of inhibitor required for 50% inhibition in a solution-based assay.[4] |
Selectivity and Off-Target Effects
A critical differentiator for any chemical probe is its selectivity. Here, this compound demonstrates a significantly superior profile.
This compound has been reported as a highly selective inhibitor for Group VIA (GVIA) iPLA2. Studies show it has no significant inhibitory activity against other major phospholipase A2 isoforms, such as Group IVA cytosolic PLA2 (cPLA2) or Group V secreted PLA2 (sPLA2).[8] This high selectivity minimizes the risk of confounding results due to off-target effects on parallel lipid signaling pathways.
Bromoenol lactone (BEL) , while exhibiting a 1000-fold selectivity for iPLA2 over cPLA2 and sPLA2, is known for significant off-target activities that can complicate data interpretation.[3]
-
Other Serine Hydrolases: BEL is not specific to iPLA2 and can inhibit other enzymes with active site serines, such as chymotrypsin and magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1).[2][4]
-
Toxicity and Cellular Stress: The reactive nature of the alkylating species formed from BEL leads to high toxicity.[3] It can react non-specifically with cysteine residues in various proteins, leading to glutathione depletion and significant oxidative stress.[4]
-
Apoptosis Induction: Studies have shown that BEL can induce apoptosis in multiple cell lines, an effect attributed to its inhibition of PAP-1 rather than iPLA2.[2] This makes it unsuitable for long-term experiments in cellular models.
Summary Table: this compound vs. BEL
| Feature | This compound | Bromoenol Lactone (BEL) |
| Mechanism | Reversible, active site binding | Irreversible, covalent modification (suicide substrate) |
| Potency | XI(50) = 0.0001 | IC50 ≈ 60 nM |
| Selectivity | Highly selective for GVIA iPLA2 over cPLA2 and sPLA2 | 1000-fold selective for iPLA2 over cPLA2/sPLA2, but inhibits other serine hydrolases (e.g., PAP-1) |
| Off-Target Effects | Not reported to have significant off-target effects | High; causes oxidative stress, glutathione depletion, and can induce apoptosis via PAP-1 inhibition |
| Toxicity | Low cytotoxicity reported for related fluoroketones | High cytotoxicity due to non-specific alkylation of proteins |
| Suitability | Ideal for specific iPLA2 inhibition in cellular and in vivo models | Use with caution, especially in long-term cell-based assays; suitable for acute inhibition studies where off-targets can be controlled for |
Visualizing the Science
Signaling Pathway of iPLA2
The following diagram illustrates the central role of iPLA2 in lipid signaling. The enzyme hydrolyzes membrane phospholipids to produce lysophospholipids and arachidonic acid, precursors to a cascade of bioactive signaling molecules.
Experimental Workflow for Inhibitor Profiling
This diagram outlines a typical workflow for assessing the activity and selectivity of an iPLA2 inhibitor like this compound or BEL.
Experimental Protocols
Key Experiment: iPLA2 Activity Assay (Fluorometric Method)
This protocol provides a general framework for measuring iPLA2 activity and its inhibition using a commercially available fluorometric assay kit.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against iPLA2.
Materials:
-
Recombinant human GVIA iPLA2
-
iPLA2 inhibitor (this compound or BEL) dissolved in DMSO
-
Fluorometric PLA2 Assay Kit (e.g., from Abcam or Thermo Fisher Scientific), typically containing:
-
PLA2 Assay Buffer
-
PLA2 Substrate (e.g., a proprietary thiophospholipid or BODIPY-labeled phospholipid)
-
Fluorogenic Probe
-
-
Black 96-well microplate, suitable for fluorescence measurements
-
Microplate reader with appropriate filters (e.g., Ex/Em = 388/513 nm)[9]
Procedure:
-
Reagent Preparation: Prepare all kit components according to the manufacturer's instructions. Prepare a working solution of the PLA2 substrate.
-
Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor (e.g., this compound or BEL) in PLA2 Assay Buffer. Include a DMSO-only control (vehicle control, representing 0% inhibition) and a no-enzyme control (background).
-
Enzyme Preparation: Dilute the recombinant iPLA2 enzyme to the desired working concentration in cold PLA2 Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the assay.
-
Reaction Setup: a. To the wells of the 96-well plate, add 50 µL of the diluted inhibitor series or control solutions. b. Add 25 µL of the diluted iPLA2 enzyme solution to each well (except the no-enzyme background control). c. Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: a. Start the enzymatic reaction by adding 25 µL of the iPLA2 substrate working solution to all wells. b. The final reaction volume will be 100 µL.
-
Measurement: a. Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, protected from light, and then measure the final fluorescence.
-
Data Analysis: a. Subtract the background fluorescence (no-enzyme control) from all readings. b. Determine the rate of reaction (slope of the kinetic curve) for each inhibitor concentration. c. Normalize the rates to the vehicle control (0% inhibition). d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Recommendations
The choice between this compound and bromoenol lactone depends heavily on the experimental context.
This compound emerges as the superior choice for most applications, especially in cellular and in vivo studies. Its high potency, exceptional selectivity for GVIA iPLA2, and reversible mechanism of action provide cleaner, more reliable data for dissecting the specific functions of this enzyme.[8]
For researchers aiming to specifically probe the physiological and pathophysiological roles of GVIA iPLA2, the use of a highly selective and non-toxic inhibitor like This compound is strongly recommended.
References
- 1. Fluoroketone Inhibition of Ca2+-Independent Phospholipase A2 through Binding Pocket Association Defined by Hydrogen/Deuterium Exchange and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
A Comparative Guide to Potent iPLA2 Inhibitors: GK187 vs. FKGK18
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent Group VIA calcium-independent phospholipase A2 (iPLA2) inhibitors, GK187 and FKGK18. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies of iPLA2's role in various physiological and pathological processes.
Introduction to iPLA2 and its Inhibitors
Calcium-independent phospholipase A2 (iPLA2) is a key enzyme in cellular signaling, responsible for the hydrolysis of phospholipids to produce free fatty acids and lysophospholipids. These products are precursors to a variety of bioactive signaling molecules. Given its role in numerous cellular processes, iPLA2 has emerged as a significant therapeutic target for a range of diseases. The development of potent and selective inhibitors is crucial for dissecting the specific functions of iPLA2 and for the potential development of novel therapeutics. Among the numerous inhibitors developed, the fluoroketone-based compounds this compound and FKGK18 have demonstrated high potency.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the key quantitative data for this compound and FKGK18, providing a direct comparison of their potency and selectivity against iPLA2 and other phospholipase A2 enzymes.
| Parameter | This compound | FKGK18 | Other Potent Inhibitors |
| Target Enzyme | Group VIA iPLA2 (iPLA2β) | Group VIA iPLA2 (iPLA2β) | Group VIA iPLA2 (iPLA2β) |
| Chemical Structure | 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one | 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one | Bromoenol lactone (BEL) |
| Potency (XI(50)) | 0.0001[1][2] | 0.0002[3] | Not applicable (irreversible) |
| Potency (IC50) | Estimated to be more potent than FKGK18 | ~50 nM (for cytosol-associated iPLA2β)[3] | Not applicable (irreversible) |
| Selectivity | No significant inhibition of GIVA cPLA2 or GV sPLA2[1][2] | 195-fold vs. GIVA cPLA2, >455-fold vs. GV sPLA2[3] | 10-fold preference for iPLA2β over iPLA2γ (for S and R enantiomers, respectively)[3] |
| Reversibility | Reversible | Reversible[3] | Irreversible[3] |
| Off-Target Effects | Not reported to inhibit proteases | Ineffective inhibitor of α-chymotrypsin[3] | Inhibits other serine proteases, cytotoxic[3] |
Experimental Methodologies
The data presented in this guide were primarily generated using in vitro enzyme activity assays. Below are detailed summaries of the typical experimental protocols employed for evaluating these iPLA2 inhibitors.
Mixed Micelle iPLA2 Activity Assay (for XI(50) determination)
This assay is commonly used to determine the potency of iPLA2 inhibitors in a controlled, cell-free environment.
-
Preparation of Mixed Micelles: A substrate solution is prepared by mixing a phospholipid substrate (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) with a detergent (e.g., Triton X-100) in a buffer to form mixed micelles.
-
Enzyme and Inhibitor Preparation: A purified, recombinant iPLA2 enzyme solution is prepared. The inhibitors (this compound or FKGK18) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Assay Reaction: The assay is initiated by adding the iPLA2 enzyme to the mixed micelle substrate solution in the presence of varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 40°C).
-
Detection of Activity: The activity of iPLA2 is determined by measuring the release of the fatty acid from the sn-2 position of the phospholipid. This can be quantified using various methods, such as radiolabeling the fatty acid and measuring its release via scintillation counting, or by using mass spectrometry to detect the product.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The XI(50) value is then determined by plotting the percent inhibition against the mole fraction of the inhibitor in the mixed micelles and fitting the data to a dose-response curve.
Cellular iPLA2 Activity Assay (for IC50 determination)
This assay measures the inhibitory effect on iPLA2 activity within a more biologically relevant cellular context.
-
Cell Culture and Lysate Preparation: A cell line that expresses the target iPLA2 isoform (e.g., INS-1 cells overexpressing iPLA2β) is cultured. The cells are harvested, and the cytosol is extracted through lysis and centrifugation to isolate the soluble iPLA2 enzyme.
-
Inhibitor Treatment: The cell lysate is pre-incubated with various concentrations of the inhibitor (e.g., FKGK18) for a specific duration.
-
Enzyme Activity Measurement: The iPLA2 activity in the lysate is measured by adding a radiolabeled phospholipid substrate (e.g., L-α-1-palmitoyl-2-[1-¹⁴C]arachidonyl-phosphatidylcholine). The reaction is incubated and then terminated.
-
Product Separation and Quantification: The released radiolabeled fatty acid is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC). The amount of released fatty acid is then quantified using a scintillation counter.
-
IC50 Calculation: The enzyme activity at each inhibitor concentration is normalized to the activity in the absence of the inhibitor. The IC50 value is then calculated by fitting this data to a dose-response curve using non-linear regression analysis.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the iPLA2 signaling pathway, a typical experimental workflow, and the comparative logic.
Caption: The role of iPLA2 in phospholipid metabolism and its inhibition.
Caption: Workflow for assessing iPLA2 inhibitor potency.
Caption: A logical comparison of key inhibitor characteristics.
Conclusion
Both this compound and FKGK18 are highly potent and selective reversible inhibitors of iPLA2β. Based on its lower XI(50) value, this compound is considered the more potent of the two[1]. FKGK18, however, has been more extensively characterized in cellular systems, with a determined IC50 and well-documented selectivity profile[3]. The choice between these two inhibitors will depend on the specific requirements of the research. For studies requiring the highest possible potency in a cell-free system, this compound may be the preferred choice. For investigations in cellular models where a well-characterized inhibitor with a known IC50 is advantageous, FKGK18 presents a robust option. Both compounds represent significant improvements over older, irreversible inhibitors like BEL, offering researchers more precise tools to probe the function of iPLA2.
References
- 1. New potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent and selective fluoroketone inhibitors of group VIA calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Efficacy of GK187: A Comparative Analysis of a Potent GVIA iPLA2 Inhibitor
For Immediate Release
A comprehensive analysis of published research confirms the potent and selective on-target effects of GK187, an inhibitor of Group VIA (GVIA) calcium-independent phospholipase A2 (iPLA2). This guide provides a comparative overview of this compound's performance against other known iPLA2 inhibitors, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their evaluation of this compound.
Executive Summary
This compound has emerged as a leading inhibitor of GVIA iPLA2, demonstrating superior potency and selectivity in biochemical assays. Data compiled from multiple studies highlight its efficacy in comparison to other widely used inhibitors such as FKGK18 and bromoenol lactone (BEL). This guide will delve into the quantitative data supporting these claims, outline the experimental protocols used for their determination, and provide visual representations of the relevant biological pathways and experimental workflows.
Comparative Analysis of iPLA2 Inhibitors
The on-target effects of this compound and its alternatives are primarily evaluated by their half-maximal inhibitory concentration (IC50) or the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme activity by 50% (XI(50)). A lower value indicates higher potency. Selectivity is determined by comparing the inhibitor's potency against its primary target (GVIA iPLA2) with its activity against other phospholipase A2 isoforms, such as Group IVA cytosolic PLA2 (GIVA cPLA2) and Group V secreted PLA2 (GV sPLA2).
| Inhibitor | Target | XI(50) | IC50 | Selectivity Profile |
| This compound | GVIA iPLA2 | 0.0001 [1] | 0.17 µM[2] | Highly selective; no significant inhibition of GIVA cPLA2 or GV sPLA2[1][2]. Approximately 154-fold more selective for GVIA iPLA2 over GIVA cPLA2[2]. |
| FKGK18 | GVIA iPLA2 | 0.0002[3] | ~50 nM (for iPLA2β)[4][5] | Highly selective. 195-fold more potent for GVIA iPLA2 than GIVA cPLA2 and 455-fold more potent than GV sPLA2[5]. Also inhibits iPLA2γ with an IC50 of ~1-3 µM[4][5]. |
| Bromoenol lactone (BEL) | iPLA2 (non-selective) | Not reported | (S)-BEL: ~50 nM (for iPLA2β)[5] | (S)-enantiomer is ~10-fold more selective for iPLA2β over iPLA2γ. (R)-enantiomer is ~10-fold more selective for iPLA2γ over iPLA2β[6]. Irreversible inhibitor with off-target effects[7][8]. |
| GK766 (modified this compound) | GVIA iPLA2 | Not reported | Not as potent as this compound | Approximately 192-fold more selective for GVIA iPLA2 over GIVA cPLA2, showing slightly higher selectivity than this compound[2]. |
Experimental Methodologies
The primary assay used to determine the inhibitory potency and selectivity of this compound and its analogs is the mixed micelle-based assay .
Mixed Micelle Assay Protocol for GVIA iPLA2 Inhibition
This in vitro assay measures the enzymatic activity of iPLA2 on a radiolabeled phospholipid substrate incorporated into mixed micelles. The inhibition is quantified by measuring the reduction in the release of radiolabeled fatty acid in the presence of the inhibitor.
Materials:
-
Enzyme: Recombinant human GVIA iPLA2
-
Substrate: 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-phosphatidylcholine (PAPC)
-
Surfactant: Triton X-100
-
Buffer: 100 mM HEPES, pH 7.5
-
Additives for GVIA iPLA2 assay: 1 mM EDTA, 2 mM ATP, 4 mM DTT[4][9][10]
-
Inhibitor: this compound or other test compounds dissolved in DMSO
-
Scintillation fluid
Procedure:
-
Preparation of Mixed Micelles: The phospholipid substrate (PAPC) and Triton X-100 are mixed at a molar ratio of 1:4. The mixture is dried under nitrogen and then resuspended in the assay buffer. The solution is then heated above 40°C, vortexed, and sonicated until clear to form the mixed micelles[3]. The final concentration of the phospholipid substrate in the assay is 100 µM, and Triton X-100 is 400 µM[4][9][10].
-
Enzyme Reaction: The reaction is initiated by adding the GVIA iPLA2 enzyme to the mixed micelle solution. For the GVIA iPLA2 assay, the buffer is supplemented with 1 mM EDTA, 2 mM ATP, and 4 mM DTT to ensure optimal enzyme activity and chelate any divalent cations that might interfere[4][9][10].
-
Inhibition Assay: To determine the inhibitory activity, various concentrations of the inhibitor (e.g., this compound) are pre-incubated with the enzyme before the addition of the substrate.
-
Incubation: The reaction mixture is incubated at 40°C for 30 minutes[4][9][10].
-
Reaction Quenching and Extraction: The reaction is stopped, and the lipids are extracted using a modified Dole method[4][9][10].
-
Quantification: The released radiolabeled arachidonic acid is separated from the unhydrolyzed substrate using thin-layer chromatography (TLC). The amount of radioactivity in the fatty acid spot is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The XI(50) or IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve[1].
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's action and the experimental procedure, the following diagrams are provided.
References
- 1. Potent and Selective Fluoroketone Inhibitors of Group VIA Calcium-Independent Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of group IVA cytosolic phospholipase A2 by thiazolyl ketones in vitro, ex vivo, and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. balsinde.org [balsinde.org]
- 4. Assessing Phospholipase A2 Activity toward Cardiolipin by Mass Spectrometry | PLOS One [journals.plos.org]
- 5. Characterization of FKGK18 as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of FKGK18 as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing Phospholipase A2 Activity toward Cardiolipin by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
Comparative Analysis of Serine Protease Inhibitors: A Guide for Researchers
Initial Clarification: The Case of GK187
Initial searches for the serine protease inhibitor this compound have revealed that this compound is, in fact, not a serine protease inhibitor but a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2)[1][2]. This compound has an XI(50) value of 0.0001 for GVIA iPLA2 and is used in research concerning various neurological disorders[2]. Therefore, a direct comparative analysis of this compound with serine protease inhibitors is not feasible.
This guide will instead provide a comparative analysis of well-characterized and commonly used serine protease inhibitors, offering researchers, scientists, and drug development professionals a valuable resource for selecting appropriate inhibitors for their studies. The inhibitors chosen for this comparison represent different classes and mechanisms of action.
Introduction to Serine Protease Inhibitors
Serine proteases are a large family of enzymes that play crucial roles in a vast array of physiological processes, including digestion, blood coagulation, inflammation, and immunity.[3][4] They are characterized by the presence of a catalytic triad composed of serine, histidine, and aspartate residues in their active site.[4][5] Due to their involvement in numerous pathologies, serine proteases are significant targets for therapeutic intervention. Serine protease inhibitors are molecules that bind to and inactivate these enzymes, and they can be classified based on their origin (natural or synthetic) and their mechanism of inhibition (reversible or irreversible).[5][6][7]
This guide will compare the following representative serine protease inhibitors:
-
Aprotinin: A natural polypeptide and competitive, reversible inhibitor.
-
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): A synthetic, irreversible small molecule inhibitor.
-
Sivelestat: A synthetic, competitive small molecule inhibitor of neutrophil elastase.
-
Alpha-1 Antitrypsin (A1AT): An endogenous human serine protease inhibitor (serpin).
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of the selected serine protease inhibitors against various target proteases. These values are critical for understanding the potency and selectivity of each inhibitor.
| Inhibitor | Target Protease | Parameter | Value | Reference |
| Aprotinin | Trypsin (bovine) | Ki | 0.06 pM | |
| Chymotrypsin | Ki | 9 nM | ||
| Kallikrein (plasma) | Ki | 30 nM | ||
| Plasmin (porcine) | Ki | 4.0 nM | ||
| AEBSF | Trypsin | IC50 | ~300-1000 µM | [8] |
| Chymotrypsin | IC50 | 18.7 µM | [9] | |
| Thrombin | IC50 | 1.62 µM | [9] | |
| Plasmin | IC50 | 0.36 µM | [9] | |
| Sivelestat | Neutrophil Elastase | - | Selective Inhibitor | [10][11] |
| Alpha-1 Antitrypsin | Neutrophil Elastase | - | Major endogenous inhibitor | [5] |
| Trypsin | - | Inhibits | [5] | |
| Chymotrypsin | - | Inhibits | [5] | |
| Thrombin | - | Inhibits | [5] |
Experimental Protocols: Serine Protease Inhibition Assay
The following is a generalized protocol for a serine protease inhibition assay using a chromogenic substrate. This method can be adapted to measure the potency of various inhibitors.
Objective: To determine the inhibitory effect of a compound on a specific serine protease.
Materials:
-
Purified serine protease (e.g., trypsin, chymotrypsin, elastase)
-
Chromogenic or fluorogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Inhibitor stock solution (dissolved in an appropriate solvent like DMSO or water)
-
Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the serine protease to a working concentration in the assay buffer.
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Dissolve the substrate in the appropriate solvent and then dilute to a working concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the assay buffer to all wells.
-
Add a small volume of the inhibitor dilutions to the test wells.
-
Add an equal volume of the solvent (e.g., DMSO) to the control wells (no inhibitor).
-
Add the serine protease solution to all wells except the blank wells.
-
Add assay buffer to the blank wells.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at the optimal temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of substrate hydrolysis) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the pathological mechanism of Alpha-1 Antitrypsin (A1AT) deficiency in the lungs. In a healthy state, A1AT, primarily produced by the liver, travels to the lungs to inhibit neutrophil elastase, an enzyme that can damage lung tissue. In A1AT deficiency, a mutation in the SERPINA1 gene leads to misfolded A1AT protein that cannot be effectively secreted from the liver.[12][13] This results in a loss-of-function in the lungs, where unchecked neutrophil elastase activity breaks down elastin, leading to emphysema, and a toxic gain-of-function in the liver, where the accumulation of misfolded A1AT can cause liver damage.[12][14]
Caption: Pathophysiology of Alpha-1 Antitrypsin Deficiency.
Experimental Workflow Diagram
This diagram outlines a typical workflow for screening and characterizing serine protease inhibitors. The process begins with a primary high-throughput screen (HTS) to identify initial "hits" from a large compound library. These hits are then validated through dose-response assays to confirm their activity and determine their potency (IC50). Secondary assays are subsequently performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and assess the inhibitor's selectivity against a panel of related proteases.
Caption: Workflow for Serine Protease Inhibitor Discovery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine protease - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. biocompare.com [biocompare.com]
- 7. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 8. apexbt.com [apexbt.com]
- 9. interchim.fr [interchim.fr]
- 10. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 11. Possible pharmacological targets and mechanisms of sivelestat in protecting acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Why does alpha-1 antitrypsin deficiency cause liver disease? | AASLD [aasld.org]
- 13. Alpha-1 antitrypsin deficiency - Wikipedia [en.wikipedia.org]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
Validating GVIA iPLA2's Role: A Comparative Guide to the Inhibitor GK187
Group VIA Ca2+-independent phospholipase A2 (GVIA iPLA2 or PLA2G6) is a critical enzyme in cellular signaling, phospholipid metabolism, and membrane homeostasis. Elucidating its precise functions often relies on selective inhibition. This guide provides a comprehensive comparison of GK187, a potent GVIA iPLA2 inhibitor, with alternative methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of GVIA iPLA2 Inhibitors
Pharmacological inhibition is a cornerstone of studying enzyme function. The ideal inhibitor possesses high potency (a low concentration is needed for inhibition) and high selectivity (it does not affect other enzymes). This compound is a recently developed polyfluoroalkyl ketone that stands out for its exceptional potency and selectivity for GVIA iPLA2.[1][2]
The table below summarizes the quantitative performance of this compound and other commonly used or cited inhibitors of GVIA iPLA2. Potency is often reported as the XI(50) value in a mixed micelle assay, which represents the mole fraction of the inhibitor in the micelle surface required to achieve 50% enzyme inhibition.
| Inhibitor | Type | GVIA iPLA2 XI(50) | Selectivity Notes |
| This compound | Reversible, Polyfluoroalkyl ketone | 0.0001 | Highly selective. Shows less than 25% inhibition against GIVA cPLA2 and 32.8% against GV sPLA2 at a high mole fraction (0.091).[2] |
| FKGK18 | Reversible, Trifluoromethyl ketone | 0.0002 | Highly potent and selective, being 195 times more potent for GVIA iPLA2 than for GIVA cPLA2 and >455 times more potent than for GV sPLA2.[1] |
| FKGK11 | Reversible, Trifluoromethyl ketone | 0.0014 | Potent and selective. At a mole fraction of 0.091, it inhibits GVIA iPLA2 by 99.4% but GV sPLA2 by only 28%. |
| Bromoenol Lactone (BEL) | Irreversible, Covalent | Not typically reported as XI(50) | Commonly used, but suffers from off-target effects. It is known to inhibit other non-PLA2 enzymes and serine proteases.[3] |
| 2-Oxoamides | Reversible | Variable (e.g., 0.067 for compound 4c) | A class of compounds with some derivatives showing preferential, albeit weaker, inhibition of GVIA iPLA2 over GIVA cPLA2.[3] |
Genetic and Other Alternative Approaches
Beyond small-molecule inhibitors, genetic approaches offer an alternative strategy for validating the function of GVIA iPLA2.
| Method | Principle | Advantages | Disadvantages |
| siRNA/shRNA | RNA interference to knockdown mRNA levels of PLA2G6, leading to reduced protein expression. | High specificity to the target gene. Can distinguish between catalytic and non-catalytic (scaffolding) functions of the protein. | Transient effect. Knockdown efficiency can vary. Potential for off-target effects. |
| CRISPR/Cas9 | Gene editing to create a permanent knockout of the PLA2G6 gene. | Complete and permanent loss of protein function. | Potential for off-target gene edits. Can be lethal if the protein is essential. Does not allow for studying acute inhibition. |
| PLA2G6 Knockout Models | Germline deletion of the Pla2g6 gene in animal models (e.g., mice). | Allows for studying the systemic and long-term consequences of enzyme loss. | Complex phenotypes may arise from developmental compensation. Not suitable for acute studies. |
Signaling Pathways and Experimental Workflows
GVIA iPLA2 is implicated in various signaling cascades. Its enzymatic activity releases a free fatty acid and a lysophospholipid from the sn-2 position of membrane phospholipids. These products, particularly arachidonic acid, can be further metabolized into signaling molecules. One established pathway involves the downstream activation of p38 MAPK, which can be initiated by GVIA iPLA2-derived products.[4]
References
- 1. Potent and selective fluoroketone inhibitors of group VIA calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Inhibition of Group IVA and Group VIA Phospholipases A2 by 2-Oxoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group VIA PLA2 (iPLA2β) is activated upstream of p38 mitogen-activated protein kinase (MAPK) in pancreatic islet β-cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Validation of iPLA2 Inhibition: Pharmacological versus Genetic Approaches
A Comparative Guide to the Effects of the Chemical Inhibitor GK187 and Genetic Knockdown of Calcium-Independent Phospholipase A2 (iPLA2β)
For researchers in neurodegenerative disease, metabolic disorders, and inflammation, understanding the precise role of calcium-independent phospholipase A2, group VIA (iPLA2β), encoded by the PLA2G6 gene, is of paramount importance. Two primary methodologies are employed to probe iPLA2β function: pharmacological inhibition and genetic knockdown. This guide provides a comparative analysis of a potent and selective iPLA2β chemical inhibitor, this compound, and genetic knockdown techniques (siRNA and knockout models), offering a cross-validation of their observed effects.
Comparing the Impact of this compound and Genetic Knockdown on iPLA2β Function
While direct comparative studies utilizing both this compound and genetic knockdown in the same experimental system are limited, a synthesis of available data allows for a cross-validation of their effects, particularly in the context of lipid metabolism and cellular stress responses like ferroptosis.
Key Comparison Points:
-
Specificity: this compound is a potent and selective inhibitor of GVIA iPLA2.[1] However, like any pharmacological agent, off-target effects, although minimized, cannot be entirely ruled out without comprehensive screening. Genetic knockdown via siRNA or knockout models offers high specificity to the PLA2G6 gene product, iPLA2β.
-
Reversibility and Temporal Control: The inhibitory effect of this compound is reversible, allowing for acute and temporally controlled studies of iPLA2β function. In contrast, genetic knockout results in a permanent loss of the protein, which is useful for studying the long-term consequences of iPLA2β deficiency. siRNA-mediated knockdown offers a transient reduction in protein expression, providing an intermediate level of temporal control.
-
Phenotypic Overlap: Both pharmacological inhibition and genetic loss of iPLA2β have been implicated in similar biological processes, including the regulation of inflammation, cell proliferation, and apoptosis.[2] A key area of convergence is the role of iPLA2β in protecting against lipid peroxidation and a form of iron-dependent cell death known as ferroptosis.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of iPLA2β inhibition through both pharmacological and genetic approaches.
Table 1: In Vitro Inhibition of iPLA2β Activity
| Method/Compound | Target | Potency/Efficiency | Reference |
| This compound | GVIA iPLA2 | XI(50) = 0.0001 | [1] |
| siRNA | PLA2G6 mRNA | Up to 70-80% knockdown | [5] |
XI(50) represents the mole fraction of the inhibitor required to achieve 50% enzyme inhibition.
Table 2: Effects on Lipid Metabolism and Ferroptosis
| Experimental Model | Method | Key Quantitative Finding | Reference |
| iPLA2β Knockout Mice (Midbrain) | Genetic Knockout | ~75% decrease in hydrolytic activity towards 15-HpETE-PE | [5] |
| CRISPR-engineered Pnpla9R748W/R748W Mice (Midbrain) | Genetic Mutation | Elevated levels of 15-HpETE-PE | [5] |
| Fibroblasts from Parkinson's Patient (fPDR747W) | Genetic Mutation | Markedly decreased 15-HpETE-PE-hydrolyzing activity | [4] |
| Various Cell Lines | Pharmacological Inhibition (General) | Sensitization of cells to ferroptosis upon inhibition | [3][4] |
15-HpETE-PE is a key lipid hydroperoxide that acts as a death signal in ferroptosis.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
References
- 1. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of the Ca2+-Independent Phospholipase A2β (iPLA2β) on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospholipase iPLA2β averts ferroptosis by eliminating a redox lipid death signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipase iPLA2β Averts Ferroptosis By Eliminating A Redox Lipid Death Signal - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of GK187 in Complex Biological Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise selection of chemical probes is paramount to elucidating biological pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of GK187, a potent inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), with other commonly used alternatives. The data presented herein, supported by detailed experimental protocols, will aid in the critical assessment of this compound's specificity for robust and reliable experimental design.
This compound has emerged as a highly selective inhibitor of GVIA iPLA2, an enzyme implicated in various physiological processes, including membrane homeostasis, cell signaling, and inflammation. Understanding the specificity of this compound is crucial for interpreting experimental results and avoiding confounding off-target effects. This guide directly compares this compound with other GVIA iPLA2 inhibitors, namely FKGK18 and the well-known but less specific inhibitor, bromoenol lactone (BEL).
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory potency and selectivity of this compound, FKGK18, and BEL against GVIA iPLA2 and other major phospholipase A2 isoforms. The data clearly demonstrates the superior selectivity of this compound.
| Inhibitor | Target Enzyme | XI(50) | % Inhibition (at 0.091 mole fraction) | Selectivity Profile | Mechanism of Inhibition |
| This compound | GVIA iPLA2 | 0.0001 [1][2] | 99.8% [3] | Highly Selective | Reversible |
| GIVA cPLA2 | No significant inhibition[1][2] | <25%[3] | |||
| GV sPLA2 | No significant inhibition[1][2] | 32.8%[3] | |||
| FKGK18 | GVIA iPLA2 | 0.0002 [4] | 99.9% | Highly Selective | Reversible[5][6] |
| GIVA cPLA2 | - | 80.8% | 195-fold vs GIVA cPLA2[4] | ||
| GV sPLA2 | - | 36.8% | >455-fold vs GV sPLA2[4] | ||
| Bromoenol Lactone (BEL) | GVIA iPLA2 | - | - | Poor Selectivity | Irreversible[5][6][7] |
| Other Enzymes | - | - | Known to inhibit other non-PLA2 enzymes and induce apoptosis[5][6][7] |
XI(50) is the mole fraction of the inhibitor in the total aggregate required to inhibit the enzyme activity by 50%. Lower values indicate higher potency.
Experimental Protocols
The inhibitory activities presented in this guide were determined using a mixed micelle-based in vitro phospholipase A2 assay. The detailed protocol is as follows:
Mixed Micelle-Based Phospholipase A2 Inhibition Assay
1. Reagents and Preparation:
-
Enzymes: Recombinant human GVIA iPLA2, GIVA cPLA2, and GV sPLA2.
-
Substrate: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC).
-
Detergent: Triton X-100.
-
Buffer: Tris-HCl buffer (pH 7.4) containing CaCl2 (for cPLA2 and sPLA2) or EDTA (for iPLA2).
-
Inhibitors: this compound, FKGK18, and Bromoenol Lactone dissolved in an appropriate solvent (e.g., DMSO).
2. Mixed Micelle Preparation:
-
A solution of PAPC and Triton X-100 is prepared in chloroform.
-
The solvent is evaporated under a stream of nitrogen to form a thin film.
-
The lipid film is hydrated with the appropriate assay buffer and sonicated to form a clear solution of mixed micelles. The final concentration of PAPC is typically 1 mM and Triton X-100 is 4 mM.
3. Inhibition Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add the mixed micelle substrate solution.
-
Add varying concentrations of the inhibitor (or solvent control) to the wells.
-
Initiate the reaction by adding the respective PLA2 enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is terminated by the addition of a suitable stop solution (e.g., methanol).
-
The amount of released arachidonic acid is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).
4. Data Analysis:
-
The percentage of inhibition is calculated by comparing the amount of arachidonic acid released in the presence of the inhibitor to the amount released in the solvent control.
-
The XI(50) values are determined by plotting the percentage of inhibition against the mole fraction of the inhibitor and fitting the data to a dose-response curve.
Visualizing Specificity and Experimental Workflow
To further illustrate the concepts of inhibitor specificity and the experimental workflow, the following diagrams are provided.
Caption: Specificity of this compound for GVIA iPLA₂.
Caption: Workflow for the mixed micelle-based PLA₂ inhibition assay.
Conclusion
The data presented in this guide unequivocally demonstrates that this compound is a highly potent and selective inhibitor of GVIA iPLA2. Its superior specificity profile, particularly when compared to the less selective and potentially cytotoxic bromoenol lactone, makes it an invaluable tool for investigating the specific roles of GVIA iPLA2 in complex biological systems. For researchers aiming to minimize off-target effects and ensure the reliability of their findings, this compound represents the current gold standard for selective GVIA iPLA2 inhibition. The detailed experimental protocol provided will enable the replication and validation of these findings in other laboratories.
References
- 1. New potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Potent and selective fluoroketone inhibitors of group VIA calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of FKGK18 as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium-independent phospholipases A2 and their roles in biological processes and diseases - PMC [pmc.ncbi.nlm.nih.gov]
GK187: A Comparative Analysis of Efficacy and Selectivity as a GVIA iPLA₂ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the efficacy and selectivity of GK187, a potent inhibitor of Group VIA calcium-independent phospholipase A₂ (GVIA iPLA₂). Its performance is objectively compared with other notable iPLA₂ inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Comparative Efficacy and Selectivity of iPLA₂ Inhibitors
This compound has emerged as a highly potent and selective inhibitor of GVIA iPLA₂.[1] To contextualize its performance, this section compares its inhibitory activity with other well-characterized iPLA₂ inhibitors, namely FKGK18 and Bromoenol lactone (BEL). The following table summarizes their reported inhibitory activities against GVIA iPLA₂ and their selectivity against other phospholipase A₂ subtypes, GIVA cPLA₂ and GV sPLA₂.
| Inhibitor | Target | XI(50)¹ | IC₅₀ | Selectivity Profile | Key Characteristics |
| This compound | GVIA iPLA₂ | 0.0001 [1] | - | No significant inhibition of GIVA cPLA₂ or GV sPLA₂ [1] | Reported as the most potent and selective GVIA iPLA₂ inhibitor.[1] |
| FKGK18 | GVIA iPLA₂ | 0.0002 | ~50 nM (for iPLA₂β)[2] | 195-fold more potent for GVIA iPLA₂ than GIVA cPLA₂ and >455-fold more potent than GV sPLA₂.[2] 100-fold more potent for iPLA₂β than iPLA₂γ.[3] | A potent and selective reversible inhibitor.[3] |
| Bromoenol lactone (BEL) | GVIA iPLA₂ | - | - | ~1000-fold selective for iPLA₂ over cPLA₂ and sPLA₂.[4] | Irreversible, covalent inhibitor with known off-target effects and cytotoxicity.[4][5] |
¹XI(50) is the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme by 50%.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of iPLA₂ inhibitors.
Mixed Micelle-Based Phospholipase A₂ Activity Assay
This assay is commonly used to determine the inhibitory activity of compounds against various PLA₂ enzymes.
Materials:
-
Buffer: 100 mM HEPES, pH 7.5
-
Substrate: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)
-
Radiolabeled Substrate: [¹⁴C]arachidonic acid-labeled PAPC
-
Detergent: Octaethylene glycol monododecyl ether (C₁₂E₈)
-
Cofactors: 2 mM ATP and 4 mM DTT for iPLA₂; 90 µM CaCl₂ for cPLA₂; 5 mM CaCl₂ for sPLA₂
-
Enzyme: Recombinant human GVIA iPLA₂, GIVA cPLA₂, or GV sPLA₂
-
Inhibitor: Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation vials and scintillation cocktail
Procedure:
-
Preparation of Mixed Micelles:
-
Prepare a stock solution of the phospholipid substrate (PAPC) and the radiolabeled substrate in chloroform.
-
In a glass tube, evaporate the desired amount of the phospholipid mixture to dryness under a stream of nitrogen.
-
Add the appropriate assay buffer and the detergent C₁₂E₈.
-
Vortex the mixture vigorously until a clear solution of mixed micelles is formed. The final concentration of total phospholipid is typically 100 µM, and the detergent is 400 µM.[6]
-
-
Enzyme Inhibition Assay:
-
In a reaction tube, add the assay buffer, the required cofactors for the specific PLA₂ subtype, and the desired concentration of the inhibitor.
-
Add the enzyme solution to the reaction tube and pre-incubate for a specified time at the assay temperature (typically 40°C).
-
Initiate the enzymatic reaction by adding the mixed micelle substrate solution.
-
Incubate the reaction mixture for 30 minutes at 40°C with shaking.[6]
-
-
Quantification of Released Fatty Acid:
-
Terminate the reaction by adding a quench solution (e.g., a mixture of Dole's reagent - isopropanol/heptane/sulfuric acid).
-
Extract the released radiolabeled arachidonic acid by adding heptane and water, followed by vortexing and centrifugation to separate the phases.
-
Transfer an aliquot of the upper organic phase containing the fatty acid to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.
-
Determine the XI(50) or IC₅₀ value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
GVIA iPLA₂ Signaling Pathway
The following diagram illustrates the central role of GVIA iPLA₂ in cellular signaling pathways. Upstream activation by G-protein coupled receptors (GPCRs) leads to the hydrolysis of membrane phospholipids by GVIA iPLA₂. This enzymatic activity generates two key second messengers: arachidonic acid (AA) and lysophospholipids (LPCs). These molecules, in turn, modulate a variety of downstream cellular processes, including inflammation, apoptosis, and cell proliferation, through their conversion to eicosanoids or by acting on their respective receptors.
Caption: Simplified GVIA iPLA₂ signaling cascade and point of inhibition by this compound.
Experimental Workflow for Screening iPLA₂ Inhibitors
This diagram outlines a typical workflow for the screening and characterization of potential iPLA₂ inhibitors, from initial high-throughput screening to more detailed mechanistic studies.
References
- 1. Differential Inhibition of Group IVA and Group VIA Phospholipases A2 by 2-Oxoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Alternative Inhibitors for iPLA2 Research Beyond GK187
For Researchers, Scientists, and Drug Development Professionals
Calcium-independent phospholipase A2 (iPLA2) plays a crucial role in various physiological and pathological processes, including inflammation, apoptosis, and signal transduction. Consequently, the development of potent and selective iPLA2 inhibitors is of significant interest for both basic research and therapeutic applications. GK187 has been recognized as a highly potent and selective inhibitor of GVIA iPLA2. This guide provides a comprehensive comparison of alternative inhibitors to this compound, offering experimental data on their performance, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Performance Comparison of iPLA2 Inhibitors
The following table summarizes the quantitative data for this compound and its alternatives, focusing on their inhibitory potency against iPLA2 and selectivity over other PLA2 isoforms. Potency is presented as either the mole fraction required for 50% inhibition (XI(50)) or the half-maximal inhibitory concentration (IC50).
| Inhibitor | Target iPLA2 Isoform | Potency (XI(50) / IC50) | Selectivity Profile | Key Characteristics |
| This compound | GVIA iPLA2 | XI(50) = 0.0001[1] | Highly selective over GIVA cPLA2 and GV sPLA2. | Potent and selective benchmark inhibitor. |
| FKGK11 | GVIA iPLA2 | XI(50) = 0.0073 | At a mole fraction of 0.091, it shows 99.4% inhibition of GVIA iPLA2 and only 28% for GV sPLA2, with no inhibition of cPLA2.[2] | Potent and selective fluoroketone inhibitor. |
| FKGK18 | GVIA iPLA2 (iPLA2β) | IC50 ≈ 5 x 10⁻⁸ M[3][4] | 195-fold more potent for GVIA iPLA2 than GIVA cPLA2 and >455-fold more potent than GV sPLA2.[3][4] It is also ~100-fold more potent for iPLA2β than iPLA2γ.[3][4][5] | Reversible inhibitor, considered more suitable for in vivo studies than BEL.[3][4][5][6] |
| (R)-BEL | iPLA2γ | - | Selectively inhibits iPLA2γ over iPLA2β.[7] | Enantiomer of Bromoenol lactone (BEL), which is an irreversible inhibitor. BEL itself has off-target effects.[8][9] |
| Darapladib | Lipoprotein-associated PLA2 (Lp-PLA2) | IC50 = 0.25 nM[10][11] | Selective for Lp-PLA2 with minimal inhibition of other secretory PLA2 isoforms.[12] | Orally active and reversible inhibitor.[11] Primarily investigated for atherosclerosis.[13] |
Experimental Protocols
The determination of inhibitor potency and selectivity involves various in vitro assays. Below are generalized methodologies for key experiments.
iPLA2 Activity and Inhibition Assay (Radiochemical Method)
This method measures the hydrolysis of a radiolabeled phospholipid substrate.
-
Enzyme and Inhibitor Preparation: A purified or recombinant iPLA2 enzyme solution is prepared. The test inhibitor is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Substrate Preparation: A radiolabeled phospholipid substrate, such as L-α-1-palmitoyl-2-[1-¹⁴C]arachidonyl phosphatidylcholine, is used.
-
Reaction Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor for a specified time at a controlled temperature (e.g., 22°C for 3 minutes).
-
Initiation of Reaction: The radiolabeled substrate is added to the enzyme-inhibitor mixture to start the reaction. The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.
-
Termination and Extraction: The reaction is stopped, and the lipids are extracted using an organic solvent like butanol.
-
Analysis: The released radiolabeled free fatty acid is separated from the unhydrolyzed substrate using thin-layer chromatography (TLC).
-
Quantification: The amount of radioactivity in the fatty acid spot is quantified using scintillation counting to determine the enzyme activity. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 or XI(50) values are then determined from dose-response curves.
Selectivity Assays
To determine the selectivity of an inhibitor, similar activity assays are performed using other PLA2 isoforms, such as cytosolic PLA2 (cPLA2) and secreted PLA2 (sPLA2). The inhibitory potency against these isoforms is then compared to that against iPLA2. Commercial assay kits, such as those from Abcam or Cayman Chemical, offer standardized protocols for measuring the activity of different PLA2 isoforms, often using colorimetric or fluorometric substrates.[14][15][16][17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving iPLA2 and a general experimental workflow for inhibitor screening.
Caption: iPLA2-mediated inflammatory signaling pathway and point of inhibition.
Caption: Role of iPLA2 in the apoptotic pathway.
Caption: General workflow for iPLA2 inhibitor screening and validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of FKGK18 as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 4. Characterization of FKGK18 as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of FKGK18 as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. content.abcam.com [content.abcam.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. abcam.com [abcam.com]
- 17. caymanchem.com [caymanchem.com]
Safety Operating Guide
Proper Disposal Procedures for GK187: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of the chemical compound GK187, this document outlines procedural, step-by-step guidance to ensure the safety of laboratory personnel and the protection of the environment. As a trusted partner in research and development, we are committed to providing value beyond the product itself by being a preferred source for laboratory safety and chemical handling information.
This compound, a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (iPLA2), is a valuable tool in cellular metabolism research.[1] Due to its chemical nature as a fluorinated organic compound, specific procedures must be followed for its proper disposal to mitigate potential environmental and health risks. This guide provides detailed instructions for the safe handling and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is the first step in safe chemical management.
| Property | Value |
| Chemical Name | 1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)-3-heptanone |
| CAS Number | 1071001-50-7[1] |
| Molecular Formula | C₁₄H₁₅F₅O₂[1] |
| Molecular Weight | 310.26 g/mol |
| Appearance | Typically supplied as a solution in methyl acetate |
| Solubility | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (10 mg/ml)[1] |
Safety and Hazards
This compound is classified as a hazardous substance. The primary hazards associated with this compound are:
-
Serious Eye Damage: Contact with eyes can cause significant injury.
-
Harmful to Aquatic Life with Long-Lasting Effects: Release into the environment can cause long-term damage to aquatic ecosystems.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment must be worn to ensure personal safety:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Spill Cleanup Procedures
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation, preferably by working within a fume hood.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels.
-
Collect Absorbent Material: Carefully collect the absorbent material containing the spilled chemical using non-sparking tools.
-
Package for Disposal: Place the collected material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should also be treated as hazardous waste.
-
Report the Spill: Report the incident to the laboratory supervisor and follow institutional protocols for spill reporting.
Experimental Protocol: Preparation of this compound Waste for Disposal
This protocol outlines the procedure for handling and preparing a small, research-quantity of this compound for disposal. This process should be performed in a chemical fume hood.
Materials:
-
This compound solution
-
Appropriate solvent for dilution (e.g., ethanol)
-
Designated halogenated organic waste container
-
Personal Protective Equipment (PPE) as listed above
-
Waste labels
Procedure:
-
Ensure Proper Labeling: Before starting, ensure the designated halogenated organic waste container is clearly and accurately labeled. The label should include "Halogenated Organic Waste," the chemical name "this compound," and any other components of the waste stream.
-
Dilution (if necessary): If the this compound is in a concentrated form, it may be beneficial to dilute it with a compatible solvent like ethanol to reduce its reactivity and facilitate transfer. This should be done slowly and carefully within the fume hood.
-
Transfer to Waste Container: Carefully transfer the this compound solution (or the diluted solution) into the designated halogenated organic waste container using a funnel. Avoid splashing.
-
Rinse Original Container: Rinse the original this compound container multiple times with a small amount of a suitable solvent (e.g., ethanol). Add the rinsate to the halogenated organic waste container to ensure all residual chemical is captured.
-
Seal the Waste Container: Securely seal the cap of the halogenated organic waste container.
-
Decontaminate Work Area: Wipe down the work area within the fume hood with an appropriate solvent and then with soap and water. Dispose of the cleaning materials in the solid hazardous waste stream.
-
Store Waste Appropriately: Store the sealed halogenated organic waste container in a designated, secondary containment area away from incompatible materials until it is collected by authorized waste management personnel.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure that this valuable research chemical is managed in a safe and compliant manner. Always consult your institution's specific safety and waste disposal guidelines, and when in doubt, seek guidance from your environmental health and safety department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
